Undecasiloxane, tetracosamethyl-
Description
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Structure
2D Structure
Properties
CAS No. |
107-53-9 |
|---|---|
Molecular Formula |
C24H72O10Si11 |
Molecular Weight |
829.8 g/mol |
IUPAC Name |
bis[[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy]-dimethylsilane |
InChI |
InChI=1S/C24H72O10Si11/c1-35(2,3)25-37(7,8)27-39(11,12)29-41(15,16)31-43(19,20)33-45(23,24)34-44(21,22)32-42(17,18)30-40(13,14)28-38(9,10)26-36(4,5)6/h1-24H3 |
InChI Key |
FVJWDHCWIYKORU-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
boiling_point |
322.8 °C |
Other CAS No. |
107-53-9 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Tetracosamethyl-undecasiloxane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of the polysiloxane compound, tetracosamethyl-undecasiloxane. The information is compiled to serve as a foundational resource for its application in research and development.
Chemical Identity
Tetracosamethyl-undecasiloxane is a linear siloxane polymer. Its fundamental chemical information is summarized below.
| Identifier | Value |
| IUPAC Name | 1,1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15,17,17,19,19,21,21,21-Tetracosamethylundecasiloxane |
| Synonyms | Undecasiloxane, tetracosamethyl- |
| CAS Number | 107-53-9[1] |
| Molecular Formula | C24H72O10Si11[1] |
| Molecular Weight | 829.76 g/mol |
| Chemical Structure | (CH3)3SiO[Si(CH3)2O]9Si(CH3)3 |
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 513°C at 760 mmHg | [3] |
| Density | 0.941 g/cm³ | [3] |
| Refractive Index | 1.427 | [3] |
| Flash Point | 255°C | [3] |
| Vapor Pressure | 3.95E-10 mmHg at 25°C | [3] |
| Melting Point | Data not available | |
| Viscosity | Data not available |
Experimental Protocols
While specific experimental protocols for the determination of the physical properties of tetracosamethyl-undecasiloxane are not detailed in the available literature, standardized methods are routinely applied for the characterization of silicone fluids. The following table outlines the general methodologies that would be employed.
| Property | General Methodology | Standard Reference |
| Boiling Point | The boiling point is determined by observing the temperature at which the vapor pressure of the liquid equals the external pressure. For high-boiling substances, methods like distillation under reduced pressure are often used, and the results are extrapolated to atmospheric pressure. | OECD Guideline 103 |
| Density | The density can be measured using a pycnometer, hydrometer, or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature. | OECD Guideline 109 |
| Refractive Index | A refractometer is used to measure the extent to which light is bent when it passes through the substance. This is typically done at a specified temperature, often using the D-line of the sodium spectrum. | OECD Guideline 107 |
| Flash Point | The flash point is determined using a closed-cup or open-cup apparatus. The substance is heated at a controlled rate, and an ignition source is periodically passed over the surface of the liquid to determine the lowest temperature at which the vapors will ignite. | OECD Guideline 102 |
| Viscosity | The kinematic viscosity of silicone fluids is commonly measured using capillary viscometers, such as the Ostwald or Ubbelohde types, in a temperature-controlled bath. The time it takes for a specific volume of the fluid to flow through the capillary under gravity is measured and used to calculate the viscosity. | ASTM D4283[3][4][5][6][7] |
Logical Workflow for Chemical Characterization
As no specific signaling pathways involving tetracosamethyl-undecasiloxane have been identified, a general experimental workflow for the physical and chemical characterization of a chemical substance is presented below. This diagram illustrates the logical progression from initial identification to detailed property analysis.
Caption: A flowchart illustrating the general stages of chemical characterization.
Conclusion
Tetracosamethyl-undecasiloxane is a high-molecular-weight silicone fluid with a defined chemical structure and several known physical properties. While key data points such as boiling point, density, and refractive index are available, further experimental determination of properties like melting point and viscosity would provide a more complete profile for this compound. The standardized methodologies outlined in this guide serve as a reference for obtaining such data, ensuring consistency and comparability in future research.
References
An In-Depth Technical Guide to Tetracosamethyl-cyclododecasiloxane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, weight, and known biological activities of Tetracosamethyl-cyclododecasiloxane. The information is presented to support research and development efforts in the fields of pharmacology and materials science.
Molecular Structure and Properties
Tetracosamethyl-cyclododecasiloxane is a cyclic siloxane compound. Its structure consists of a twelve-membered ring of alternating silicon and oxygen atoms, with two methyl groups attached to each silicon atom.
The molecular and physical properties of Tetracosamethyl-cyclododecasiloxane are summarized in the table below.
| Property | Value |
| Molecular Formula | C24H72O12Si12[1][2][3] |
| Molecular Weight | Approximately 889.85 g/mol [1][2][3][4] |
| CAS Registry Number | 18919-94-3[1] |
| IUPAC Name | 2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20,22,22,24,24-tetracosamethyl-1,3,5,7,9,11,13,15,17,19,21,23-dodecaoxa-2,4,6,8,10,12,14,16,18,20,22,24-dodecasilacyclotetracosane[3] |
| Boiling Point | 518.6°C at 760 mmHg[2] |
| Density | 0.98 g/cm³[2] |
Biological Activity and Experimental Protocols
Tetracosamethyl-cyclododecasiloxane has demonstrated notable cytotoxic and antimicrobial activities. These properties have been identified in studies involving extracts of the Salvadora persica plant, where this compound is a significant constituent.
Cytotoxic Activity
In vitro studies have shown that Tetracosamethyl-cyclododecasiloxane exhibits selective cytotoxicity against specific cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic effects of Tetracosamethyl-cyclododecasiloxane can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., ovarian A2780 and colon HT29) and a normal fibroblast cell line (e.g., MRC5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and incubated to allow for attachment. Subsequently, the cells are treated with varying concentrations of Tetracosamethyl-cyclododecasiloxane and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Antimicrobial Activity
The compound has also been found to have selective antimicrobial properties, particularly against Streptococcus mutans, a bacterium implicated in dental caries.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
The antimicrobial activity can be quantified by determining the MIC and MBC values.
-
Bacterial Culture: Streptococcus mutans is grown in a suitable broth medium to a specific optical density.
-
Serial Dilution: A serial dilution of Tetracosamethyl-cyclododecasiloxane is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto agar plates. The plates are incubated, and the lowest concentration that results in no bacterial growth on the agar is considered the MBC.
Logical Relationship of Biological Activities
The following diagram illustrates the known biological activities of Tetracosamethyl-cyclododecasiloxane and the experimental assays used to determine them.
Caption: Biological activities of Tetracosamethyl-cyclododecasiloxane.
References
"Undecasiloxane, tetracosamethyl-" synthesis and characterization methods
An In-depth Technical Guide to the Synthesis and Characterization of Tetracosamethyl-undecasiloxane
Introduction
Tetracosamethyl-undecasiloxane is a linear siloxane oligomer with the chemical structure (CH₃)₃SiO[Si(CH₃)₂O]₉Si(CH₃)₃. This compound belongs to the family of polydimethylsiloxanes (PDMS), which are widely utilized in various industrial and research applications due to their unique properties such as low surface tension, high thermal stability, and biocompatibility. The precise synthesis of well-defined oligomers like tetracosamethyl-undecasiloxane is crucial for applications requiring high purity and specific physical properties.
This guide provides a comprehensive overview of the primary methods for the synthesis and characterization of tetracosamethyl-undecasiloxane, tailored for researchers and professionals in drug development and materials science. It includes detailed experimental protocols, quantitative data summaries, and workflow visualizations.
Synthesis of Tetracosamethyl-undecasiloxane
The synthesis of monodisperse siloxane oligomers with a specific chain length is most effectively achieved through living anionic ring-opening polymerization (AROP).[1][2] This method offers excellent control over molecular weight and results in a narrow molecular weight distribution.[1] An alternative, though less controlled for producing a specific oligomer, is condensation polymerization.
Anionic Ring-Opening Polymerization (AROP)
AROP involves the use of a strong base to initiate the polymerization of cyclic siloxane monomers, such as hexamethylcyclotrisiloxane (D₃).[1] The "living" nature of this polymerization means that the polymer chains will continue to grow as long as monomer is available, and termination is controlled by the addition of a specific quenching agent.
Experimental Protocol: AROP Synthesis
This protocol details the synthesis of tetracosamethyl-undecasiloxane by controlling the monomer-to-initiator ratio.
-
Reactor Preparation: A 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is dried in an oven at 120°C overnight and then cooled under a stream of dry nitrogen.
-
Reagent Charging:
-
Add 22.2 g (0.1 mol) of hexamethylcyclotrisiloxane (D₃) to the flask.
-
Add 100 mL of anhydrous hexanes as the solvent. .
-
-
Initiation:
-
The flask is immersed in a room temperature water bath.
-
Using a gas-tight syringe, slowly add a calculated amount of n-butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution) to act as the initiator. The molar ratio of D₃ to n-BuLi will determine the degree of polymerization. For undecasiloxane (11 Si atoms), the ratio needs to be carefully calculated.
-
Allow the reaction to stir for 1 hour at room temperature.
-
-
Propagation:
-
Add 20 mL of anhydrous tetrahydrofuran (THF) as a promoter to accelerate the polymerization.[1]
-
The reaction mixture is stirred for 12 hours to ensure complete conversion of the monomer.
-
-
Termination:
-
To terminate the living polymer chains, an excess of chlorotrimethylsilane ((CH₃)₃SiCl) is added via syringe. This will cap the silanolate chain ends with a trimethylsilyl group.
-
The mixture is stirred for an additional 2 hours.
-
-
Purification:
-
The reaction mixture is quenched by the slow addition of 20 mL of a 5% aqueous sodium bicarbonate solution.
-
The organic layer is separated using a separatory funnel, washed three times with deionized water, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting oil is further purified by vacuum distillation to isolate the target oligomer.
-
Synthesis Workflow: Anionic Ring-Opening Polymerization
Caption: Workflow for the synthesis of tetracosamethyl-undecasiloxane via AROP.
Condensation Polymerization
Condensation polymerization involves the reaction of silane precursors with the elimination of a small molecule, such as water or HCl. For example, the hydrolysis and condensation of dichlorodimethylsilane can produce a mixture of linear and cyclic siloxanes. While this method is common for producing polysiloxane mixtures, it offers poor control for synthesizing a specific oligomer like tetracosamethyl-undecasiloxane.[3]
Characterization of Tetracosamethyl-undecasiloxane
A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of the synthesized product, confirming its structure, purity, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of siloxanes.[4][5] ¹H, ¹³C, and ²⁹Si NMR experiments are typically performed.
-
¹H NMR: Provides information on the methyl protons attached to the silicon atoms. The terminal trimethylsilyl groups will have a slightly different chemical shift compared to the repeating dimethylsiloxy units.
-
¹³C NMR: Complements the ¹H NMR data by showing the carbon environments of the methyl groups.
-
²⁹Si NMR: Directly probes the silicon backbone, providing distinct signals for the terminal and internal silicon atoms, which is crucial for confirming the chain length.[6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the exact molecular weight of the oligomer and to confirm its elemental composition. Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly employed.
Gel Permeation Chromatography (GPC)
GPC is a size-exclusion chromatography technique used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.[6] For a well-defined oligomer synthesized via AROP, a very narrow PDI (close to 1.0) is expected.
Experimental Protocol: GPC Analysis
-
Sample Preparation: Prepare a solution of the synthesized siloxane in an appropriate solvent (e.g., toluene or THF) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns suitable for the expected molecular weight range.
-
Calibration: Calibrate the system using polystyrene standards of known molecular weights.
-
Analysis: Inject the prepared sample onto the column and elute with the mobile phase at a constant flow rate.
-
Data Processing: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) from the resulting chromatogram using the calibration curve.
Quantitative Data Summary
The following table summarizes the expected characterization data for tetracosamethyl-undecasiloxane.
| Parameter | Expected Value | Technique |
| Molecular Weight (Exact) | 830.29 g/mol | MS |
| Molecular Weight (Mn) | ~830 g/mol | GPC |
| Polydispersity Index (PDI) | < 1.1 | GPC |
| ¹H NMR Chemical Shift (δ) | ~0.06 ppm (Si-(CH₃)₃), ~0.08 ppm (-O-Si(CH₃)₂-O-) | ¹H NMR |
| ²⁹Si NMR Chemical Shift (δ) | ~+7 ppm (terminal Si), ~-22 ppm (internal Si) | ²⁹Si NMR |
Characterization Workflow
Caption: Workflow for the characterization of tetracosamethyl-undecasiloxane.
Conclusion
The synthesis of tetracosamethyl-undecasiloxane with high purity and a well-defined structure is best accomplished using living anionic ring-opening polymerization, which allows for precise control over the oligomer's chain length. Comprehensive characterization using a suite of analytical techniques, including NMR, mass spectrometry, and GPC, is imperative to confirm the identity, purity, and molecular weight of the final product. The protocols and data presented in this guide offer a robust framework for researchers and professionals working with well-defined siloxane materials.
References
- 1. gelest.com [gelest.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods for the Preparation of Modified Polyorganosiloxanes (A Review) : Oriental Journal of Chemistry [orientjchem.org]
- 4. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined Analysis of NMR and MS Spectra (CANMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
Mass Spectrometry Fragmentation of Undecasiloxane, Tetracosamethyl-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of the linear siloxane, Undecasiloxane, tetracosamethyl-. The information presented herein is essential for the identification and characterization of this and related polysiloxane compounds in various matrices. This guide details the predicted fragmentation pathways under electron ionization (EI), presents quantitative data for characteristic ions, and outlines a typical experimental protocol for analysis by gas chromatography-mass spectrometry (GC-MS).
Introduction to Undecasiloxane, Tetracosamethyl-
Undecasiloxane, tetracosamethyl- is a linear polydimethylsiloxane (PDMS) with the chemical structure CH₃-[Si(CH₃)₂-O-]₁₀-Si(CH₃)₃. It consists of a backbone of eleven silicon atoms and ten oxygen atoms, with a total of 24 methyl groups attached to the silicon atoms. The molecule is terminated with trimethylsilyl groups.
Molecular Formula: C₂₄H₇₄O₁₀Si₁₁
Molecular Weight: 827.05 g/mol (monoisotopic)
Understanding the mass spectrometric behavior of this compound is critical in fields where silicones are utilized, including pharmaceuticals, medical devices, and consumer products, as it allows for precise identification and quantification.
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pattern
Under electron ionization, linear polysiloxanes like Undecasiloxane, tetracosamethyl- undergo characteristic fragmentation. The molecular ion peak (M⁺˙) is often weak or absent. A common initial fragmentation step is the loss of a methyl radical (•CH₃) to form the [M-15]⁺ ion, which is typically more stable and thus more readily observed.
Subsequent fragmentation proceeds through rearrangements and cleavages of the siloxane backbone, leading to the formation of a series of stable, cyclic oxonium ions. These fragment ions are characteristic of polydimethylsiloxanes and serve as diagnostic markers for their identification.
Proposed Fragmentation Pathway
The fragmentation of the [M-15]⁺ ion of Undecasiloxane, tetracosamethyl- is proposed to occur via intramolecular rearrangement, leading to the expulsion of neutral cyclic siloxanes (e.g., decamethylcyclopentasiloxane, D5) and the formation of smaller, charged linear or cyclic fragments. The most prominent and diagnostic fragment ions are listed in the table below.
Quantitative Data: Characteristic Fragment Ions
The following table summarizes the key ions expected in the electron ionization mass spectrum of Undecasiloxane, tetracosamethyl-. The relative abundance of these ions can vary depending on the specific instrument and analytical conditions.
| Ion | m/z (calculated) | Proposed Structure / Description |
| [M]⁺˙ | 827.05 | Molecular Ion |
| [M-15]⁺ | 812.03 | Loss of a methyl radical (•CH₃) |
| - | 369 | [(CH₃)₃Si-O-Si(CH₃)₂-O-Si(CH₃)₂-O-Si(CH₃)₂]⁺ |
| - | 355 | [(CH₃)₃Si-O-Si(CH₃)₂-O-Si(CH₃)₂-O-Si(CH₃)]⁺ |
| - | 295 | [(CH₃)₃Si-O-Si(CH₃)₂-O-Si(CH₃)₂]⁺ |
| - | 281 | [(CH₃)₃Si-O-Si(CH₃)₂-O-Si(CH₃)]⁺ |
| - | 221 | [(CH₃)₃Si-O-Si(CH₃)₂]⁺ |
| - | 207 | [(CH₃)₂Si-O-Si(CH₃)₂-O-Si(CH₃)]⁺ (cyclic) |
| - | 147 | [(CH₃)₂Si-O-Si(CH₃)₃]⁺ |
| - | 73 | [(CH₃)₃Si]⁺ |
Experimental Protocols for GC-MS Analysis
A standardized protocol for the analysis of linear siloxanes using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below. This protocol can be adapted based on the specific instrumentation and sample matrix.
Sample Preparation
-
Dissolution: Dissolve the sample containing Undecasiloxane, tetracosamethyl- in a suitable organic solvent such as hexane, ethyl acetate, or dichloromethane to a concentration of approximately 1 mg/mL.
-
Dilution: For GC-MS analysis, further dilute the stock solution to a final concentration in the range of 1-10 µg/mL.
-
Filtration: If any particulate matter is present, filter the final solution through a 0.22 µm PTFE syringe filter prior to injection.
Gas Chromatography (GC) Conditions
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless or split (e.g., 20:1), depending on the sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 320 °C.
-
Final hold: Hold at 320 °C for 10 minutes.
-
Mass Spectrometry (MS) Conditions
-
MS System: Agilent 5977B MSD or equivalent single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 50-900.
-
Solvent Delay: 3-5 minutes, depending on the solvent used.
Conclusion
The mass spectrometric fragmentation of Undecasiloxane, tetracosamethyl- under electron ionization is characterized by the initial loss of a methyl group followed by backbone rearrangements to produce a series of stable, low-mass cyclic and linear siloxane ions. The presence of key fragment ions, particularly at m/z 73, 147, 207, 221, 281, 295, 355, and 369, provides strong evidence for the identification of this and related linear polydimethylsiloxanes. The experimental protocol detailed in this guide offers a robust starting point for the reliable analysis of these compounds in various scientific and industrial applications.
An In-depth Technical Guide on the Environmental Persistence and Degradation of Undecasiloxane, tetracosamethyl-
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available environmental persistence and degradation data for the specific branched siloxane, Undecasiloxane, tetracosamethyl- (CAS No. 107-53-9), is limited. This guide synthesizes information on the environmental fate of analogous siloxane compounds, primarily linear polydimethylsiloxanes (PDMS), to provide an informed perspective on its likely environmental behavior. The structural differences, notably the high degree of branching in tetracosamethyl-undecasiloxane, may influence its environmental persistence and degradation rates.
Introduction
Undecasiloxane, tetracosamethyl- is a member of the broader family of organosilicon compounds known as siloxanes or silicones. These polymers are characterized by a backbone of repeating silicon-oxygen (Si-O) units, with organic side groups, in this case, methyl groups, attached to the silicon atoms. The unique properties of siloxanes, including thermal stability, low surface tension, and hydrophobicity, have led to their extensive use in a wide array of industrial and consumer products. Consequently, understanding their environmental fate is of significant importance. This technical guide provides a comprehensive overview of the environmental persistence and degradation pathways of siloxanes, with a focus on high molecular weight, branched structures analogous to undecasiloxane, tetracosamethyl-.
Physicochemical Properties and Environmental Distribution
The environmental distribution of siloxanes is largely governed by their physicochemical properties. High molecular weight siloxanes, such as undecasiloxane, tetracosamethyl-, are expected to have very low water solubility and low vapor pressure. This combination of properties dictates that upon release into the environment, these compounds will predominantly partition to solid matrices.
Due to their insolubility in water and high adsorption coefficients, liquid polydimethylsiloxanes discharged into wastewater systems tend to adsorb to particulate matter and become a component of sewage sludge.[1] Therefore, the primary environmental compartment for these siloxanes is soil, particularly in regions where sewage sludge is used for land amendment.[1] In aquatic environments, they are expected to associate with suspended solids and ultimately deposit in the sediment, where mobility is low.
Environmental Degradation Pathways
The primary degradation pathways for polydimethylsiloxanes in the environment are hydrolysis, and for their degradation products, biodegradation and atmospheric photooxidation.
Hydrolysis
The Si-O backbone of siloxanes is susceptible to hydrolysis, which is considered the initial and rate-limiting step in their environmental degradation. This process is notably catalyzed by clay minerals in soil.[1] The hydrolysis of PDMS results in the cleavage of siloxane bonds to form lower molecular weight, hydroxyl-terminated siloxanes (silanols), with the primary end product being dimethylsilanediol (DMSD).[1]
The rate of hydrolysis is influenced by pH, with higher rates observed in both acidic and alkaline conditions.[2][3]
Biodegradation
While the high molecular weight PDMS polymers are generally resistant to direct biodegradation, their primary hydrolysis product, dimethylsilanediol (DMSD), is amenable to microbial degradation in soil.[1] Studies have shown that certain microorganisms can utilize DMSD, ultimately mineralizing it to carbon dioxide, water, and inorganic silicate (SiO2).[1] There is limited evidence for the significant biodegradation of high molecular weight PDMS in aquatic environments, particularly under anaerobic conditions in sediments.[4]
Atmospheric Photooxidation
Dimethylsilanediol (DMSD), being more volatile than its parent polymer, can evaporate from soil surfaces into the atmosphere. In the troposphere, it is subject to degradation by hydroxyl radicals (OH•) generated photochemically.[1] The atmospheric half-life of volatile methylsiloxanes is estimated to be in the range of 11 to 15 days.[5] The ultimate oxidation products in the atmosphere are expected to be carbon dioxide, water, and silica.[1]
Quantitative Persistence Data for Analogous Siloxanes
The following tables summarize quantitative data on the environmental persistence of linear polydimethylsiloxanes (PDMS), which can serve as analogs for understanding the potential behavior of undecasiloxane, tetracosamethyl-.
Table 1: Degradation of Linear PDMS in Soil
| Parameter | Value | Conditions | Reference |
| Half-life | 4.5 - 9.6 weeks | Field study with initial concentrations of 215 - 860 µg/g in the top 5-10 cm of soil. | [6][7] |
| Degradation | >95% within 365 days | Model prediction for the soil surface in various soil types. | [8] |
| Primary Product | Dimethylsilanediol (DMSD) | Clay-catalyzed hydrolysis. | [1] |
Table 2: Hydrolysis Rates of Linear PDMS in Water
| pH | Temperature (°C) | Degradation Rate (mg Si/L/day) | Conditions | Reference |
| 2 | 24 | 0.07 | Accelerated test in HCl solution. | [2][3] |
| 6 | 24 | 0.002 | Accelerated test in demineralized water. | [2][3] |
| 12 | 24 | 0.28 | Accelerated test in NaOH solution. | [2][3] |
Table 3: Persistence of Siloxanes in Sediment and Atmosphere
| Compound Type | Compartment | Persistence Metric | Value | Reference |
| PDMS | Sediment | General Observation | Degradation is very slow. | [9] |
| Volatile Methylsiloxanes (VMS) | Atmosphere | Half-life | ≤ 11 days | [5] |
Experimental Protocols for Assessing Environmental Persistence
Standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are employed to evaluate the environmental fate of chemicals.
Hydrolysis: OECD Guideline 111
This guideline assesses abiotic hydrolysis as a function of pH.
-
Principle: The test substance is incubated in sterile aqueous buffer solutions at various pH levels (typically 4, 7, and 9) and at a constant temperature in the dark.
-
Procedure:
-
A preliminary test is conducted at 50°C for 5 days to quickly assess stability.
-
If significant hydrolysis occurs, a more detailed study is performed at environmentally relevant temperatures.
-
Aqueous samples are taken at various time intervals and analyzed for the concentration of the test substance and any major hydrolysis products.
-
-
Endpoint: The rate of hydrolysis and the half-life of the substance are determined for each pH.
Transformation in Aquatic Sediment Systems: OECD Guideline 308
This test evaluates the transformation of a substance in water-sediment systems under both aerobic and anaerobic conditions.
-
Principle: The test substance is added to a system containing natural sediment and the overlying water. The systems are incubated in the dark at a controlled temperature.
-
Procedure:
-
Two different sediment types are typically used.
-
For aerobic testing, the headspace is purged with air. For anaerobic testing, the system is purged with an inert gas.
-
Water and sediment samples are collected at various time points and analyzed for the parent compound and transformation products.
-
Volatile products and CO2 are trapped from the effluent gas.
-
-
Endpoint: The rate of degradation in the total system, partitioning between water and sediment, and the half-life (DT50) are determined.
Adsorption/Desorption: OECD Guideline 106
This guideline uses a batch equilibrium method to determine the soil and sediment adsorption/desorption characteristics.
-
Principle: A solution of the test substance is equilibrated with a known amount of soil or sediment. The concentration of the substance remaining in the solution is measured.
-
Procedure:
-
A preliminary study is performed to determine the appropriate soil/solution ratio and equilibration time.
-
The main study is conducted with several concentrations of the test substance to generate an adsorption isotherm.
-
For desorption, the supernatant is replaced with a fresh solution and the system is re-equilibrated.
-
-
Endpoint: The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated.
Visualizations
Degradation Pathways
Caption: Environmental degradation pathways for high molecular weight siloxanes.
Experimental Workflow for Soil Persistence
Caption: General experimental workflow for assessing soil degradation of siloxanes.
Conclusion
References
- 1. Degradation of polydimethylsiloxane fluids in the environment--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificspectator.com [scientificspectator.com]
- 4. Microbial Degradation of Octamethylcyclotetrasiloxane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative weight-of-evidence analysis of the persistence, bioaccumulation, toxicity, and potential for long-range transport of the cyclic volatile methyl siloxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of silicone polymer in a field soil under natural conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. researchgate.net [researchgate.net]
Toxicological profile of linear siloxanes like "Undecasiloxane, tetracosamethyl-"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linear siloxanes, a class of synthetic polymers characterized by a backbone of repeating silicon-oxygen units with organic side groups, are widely utilized in a vast array of industrial and consumer products due to their unique physicochemical properties. "Undecasiloxane, tetracosamethyl-" (CAS No. 107-53-9) is a member of this family. While historically regarded as biologically inert and safe for human use, a nuanced understanding of their toxicological profile is essential for risk assessment and the development of safe products. This technical guide provides a comprehensive overview of the toxicology of linear siloxanes, with a focus on polydimethylsiloxanes (PDMS) as a representative category due to the limited specific data on "Undecasiloxane, tetracosamethyl-". The information is presented to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The toxicokinetic profile of linear siloxanes is largely influenced by their molecular weight and physicochemical properties. Generally, they exhibit low absorption through dermal and gastrointestinal routes.[1]
-
Absorption: Dermal absorption of linear siloxanes is minimal.[2][3] Following oral ingestion, absorption is also very low, with the majority of the ingested compound being excreted unchanged in the feces.[1][4] Inhalation is a potential route of exposure for volatile, low molecular weight linear siloxanes.[5]
-
Distribution: Due to their lipophilic nature, absorbed siloxanes may distribute to fatty tissues.
-
Metabolism: Linear siloxanes are generally considered to be metabolically inert.
-
Excretion: The primary route of excretion for unabsorbed linear siloxanes is through the feces.[1][4] Absorbed low molecular weight siloxanes can be excreted in the urine or exhaled air.
Toxicological Endpoints
The toxicological profile of linear siloxanes has been evaluated through a battery of tests assessing acute, subchronic, and chronic toxicity, as well as genotoxicity, and reproductive and developmental effects. The general consensus from these studies is a low order of toxicity for linear siloxanes.[4][6]
Acute Toxicity
Acute toxicity studies across various routes of administration (oral, dermal, inhalation) have consistently demonstrated the low toxicity of linear siloxanes.[4][7]
Table 1: Acute Toxicity of Linear Polydimethylsiloxanes (PDMS)
| Route of Administration | Species | Endpoint | Value | Reference |
| Oral | Rat | LD50 | > 5,000 mg/kg | [4] |
| Dermal | Rabbit | LD50 | > 2,000 mg/kg | [4] |
| Inhalation (aerosol) | Rat | LC50 (4h) | > 5,000 mg/m³ | [5] |
Repeated Dose Toxicity
Subchronic and chronic toxicity studies have generally shown a lack of significant adverse effects, even at high doses of linear siloxanes.[1][8]
Table 2: Repeated Dose Toxicity of Linear Polydimethylsiloxanes (PDMS)
| Study Duration | Species | Route | NOAEL | LOAEL | Key Findings | Reference |
| 90-day | Rat | Oral | ≥ 1,000 mg/kg/day | - | No adverse effects observed | [1][8] |
| 28-day | Rat | Dermal | ≥ 1,000 mg/kg/day | - | No systemic toxicity | [7] |
| 90-day | Rat | Inhalation | - | - | Liver effects at high concentrations of some low molecular weight siloxanes | [5] |
Genotoxicity
Linear siloxanes have been extensively tested for genotoxic potential in a variety of in vitro and in vivo assays and have consistently been found to be non-genotoxic.[4]
Table 3: Genotoxicity of Linear Polydimethylsiloxanes (PDMS)
| Assay | System | Result | Reference |
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium, E. coli | Negative | [4] |
| In vitro Chromosomal Aberration | Mammalian Cells | Negative | [4] |
| In vivo Micronucleus Test | Rodent | Negative | [4] |
Reproductive and Developmental Toxicity
Studies on the reproductive and developmental toxicity of linear siloxanes have not shown any adverse effects on fertility or fetal development.[4]
Table 4: Reproductive and Developmental Toxicity of Linear Polydimethylsiloxanes (PDMS)
| Study Type | Species | Route | NOAEL | Key Findings | Reference |
| Two-Generation Reproduction | Rat | Oral | ≥ 1,000 mg/kg/day | No effects on fertility or reproduction | [4] |
| Developmental Toxicity | Rat, Rabbit | Oral | ≥ 1,000 mg/kg/day | No teratogenic effects | [4] |
Experimental Protocols
The toxicological evaluation of linear siloxanes generally follows internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the reliability and comparability of data.
Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)
This method is designed to assess the acute toxic effects of a substance when administered orally at a fixed dose.[9][10][11][12]
Caption: Workflow for an acute oral toxicity study following OECD Guideline 420.
Subchronic Oral Toxicity (OECD 408: 90-Day Study)
This study provides information on the adverse effects of a substance following repeated oral administration over a 90-day period.[13][14][15][16][17]
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. nib.si [nib.si]
- 3. oecd.org [oecd.org]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 6. Genotoxicity (OECD 473) | YÜEF-İKTAL [yuef-iktal.yeditepe.edu.tr]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 11. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 16. Oral Toxicity OECD 408 - Toxicology IND Services [toxicology-ind.com]
- 17. ifif.org [ifif.org]
Solubility Profile of Undecasiloxane, tetracosamethyl-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Undecasiloxane, tetracosamethyl-, a linear siloxane, in various organic solvents. Due to the limited availability of specific quantitative data for this exact compound, this guide leverages analogous data for linear polydimethylsiloxane (PDMS) fluids, which exhibit similar physicochemical properties. The information presented herein is intended to guide solvent selection for applications involving Undecasiloxane, tetracosamethyl-, such as in formulations, as a reaction medium, or for cleaning and extraction processes.
Core Concepts in Siloxane Solubility
The solubility of linear siloxanes like Undecasiloxane, tetracosamethyl- is primarily governed by the principle of "like dissolves like." These molecules consist of a flexible siloxane backbone (Si-O) with non-polar methyl groups as side chains. This structure results in low surface tension and weak intermolecular forces. Consequently, they are most soluble in non-polar or weakly polar organic solvents.[1] Their solubility decreases significantly in polar solvents, particularly those capable of hydrogen bonding, such as water and lower alcohols.
Solubility Data
The following table summarizes the solubility of linear siloxanes, which serves as a strong proxy for Undecasiloxane, tetracosamethyl-, in a range of common organic solvents. The data is compiled from various sources and is presented qualitatively.
| Solvent Class | Solvent | Solubility |
| Hydrocarbons | ||
| Aliphatic | n-Hexane | Soluble[1] |
| n-Heptane | Soluble[1] | |
| Cyclohexane | Soluble[1] | |
| Mineral Spirits | Soluble[2] | |
| Aromatic | Toluene | Soluble[1][2] |
| Xylene | Soluble[1][2] | |
| Benzene | Soluble[3] | |
| Chlorinated Solvents | Dichloromethane | Soluble[1] |
| Chloroform | Soluble[1] | |
| Carbon Tetrachloride | Soluble[1] | |
| Ethers | Diethyl Ether | Soluble[1] |
| Tetrahydrofuran (THF) | Soluble[1] | |
| Ketones | Acetone | Partially Soluble[1][2] |
| Methyl Ethyl Ketone (MEK) | Partially Soluble[1] | |
| Esters | Ethyl Acetate | Soluble[2] |
| Butyl Acetate | Soluble[2] | |
| Alcohols | Methanol | Insoluble[1][2] |
| Ethanol | Insoluble[1][2] | |
| Isopropanol | Insoluble[1] | |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Insoluble |
| Dimethylformamide (DMF) | Insoluble | |
| Water | Insoluble[1][2] |
Experimental Protocols for Solubility Determination
A precise, quantitative determination of solubility for Undecasiloxane, tetracosamethyl- in a specific solvent requires a structured experimental approach. Below is a generalized protocol that can be adapted for this purpose.
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution of the siloxane in the solvent of interest and then determining the concentration by evaporating the solvent.
Materials and Equipment:
-
Undecasiloxane, tetracosamethyl-
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with airtight caps
-
Constant temperature bath or shaker
-
Volumetric flasks and pipettes
-
Evaporating dish
-
Vacuum oven or desiccator
Procedure:
-
Sample Preparation: Add an excess amount of Undecasiloxane, tetracosamethyl- to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Place the vial in a constant temperature bath, typically at 25°C, and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
-
Phase Separation: Allow the vial to stand undisturbed at the constant temperature until the undissolved siloxane has settled. Centrifugation can be used to expedite this process.
-
Sample Extraction: Carefully extract a known volume of the clear, supernatant (saturated solution) using a pipette.
-
Solvent Evaporation: Transfer the extracted aliquot to a pre-weighed evaporating dish. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the siloxane.
-
Mass Determination: Once the solvent is completely evaporated, weigh the evaporating dish containing the siloxane residue.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of dish)] / (Volume of aliquot in mL) * 100
Experimental Workflow
The logical flow of a typical solubility determination experiment is illustrated in the diagram below.
References
Methodological & Application
Application Note: Analysis of Undecasiloxane, tetracosamethyl- by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the analysis of the linear siloxane, Undecasiloxane, tetracosamethyl-, using Gas Chromatography-Mass Spectrometry (GC-MS). Siloxanes are prevalent in a wide range of industrial and consumer products, and their accurate identification and quantification are crucial in various scientific and industrial fields, including drug development, where they can be present as contaminants or excipients. This document provides a detailed experimental protocol, data presentation, and a workflow diagram to facilitate the analysis of this specific long-chain siloxane.
Introduction
Undecasiloxane, tetracosamethyl- (C24H72O10Si11, MW: 829.8 g/mol ) is a high-molecular-weight linear siloxane. Due to the widespread use of silicones, the detection and identification of specific siloxanes are of significant interest. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it an ideal method for the analysis of siloxanes. This application note provides a starting point for developing a robust GC-MS method for Undecasiloxane, tetracosamethyl-.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific sample matrices and instrumentation.
1. Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for extracting siloxanes from aqueous matrices.
-
Reagents and Materials:
-
n-Hexane (GC grade)
-
Acetone (GC grade)
-
Anhydrous Sodium Sulfate
-
Deionized water
-
20 mL glass vials with PTFE-lined screw caps
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To a 20 mL glass vial, add 10 mL of the aqueous sample.
-
Add 5 mL of n-hexane to the vial.
-
Cap the vial and vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge the vial at 2000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper n-hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The dried n-hexane extract is now ready for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MS (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector: Split/Splitless, operated in splitless mode
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 320 °C
-
Hold: 10 minutes at 320 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 50-900
Data Presentation
The identification of Undecasiloxane, tetracosamethyl- can be confirmed by its retention time and mass spectrum. While a specific library spectrum for this compound is not widely available, linear siloxanes exhibit characteristic fragmentation patterns. The molecular ion is often weak or absent. Common fragments arise from the cleavage of the Si-O backbone and loss of methyl groups.
Table 1: Quantitative Data for Undecasiloxane, tetracosamethyl-
| Parameter | Value | Reference |
| Chemical Formula | C24H72O10Si11 | [1] |
| Molecular Weight | 829.8 g/mol | [1] |
| CAS Number | 107-53-9 | [1] |
| Characteristic m/z Fragments | 73, 147, 221, 295, 369, etc. (Characteristic of linear siloxanes) | [2] |
| Expected Retention Index | A retention index can be calculated relative to a series of n-alkanes to provide a more robust identification parameter. | [3][4] |
Note: The characteristic m/z fragments are representative of the fragmentation pattern of linear polydimethylsiloxanes. The relative abundance of these ions will depend on the specific instrument and conditions.
Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of Undecasiloxane, tetracosamethyl-.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Detection and characterization of poly(dimethylsiloxane)s in biological tissues by GC/AED and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas Chromatographic Retention Data [webbook.nist.gov]
- 4. Kovats retention index - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of Undecasiloxane, tetracosamethyl- as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of analytical chemistry, particularly in chromatographic analysis, the use of an internal standard is a crucial technique for improving the accuracy and precision of quantitative measurements. An internal standard is a compound of known concentration that is added to a sample, and its response is used to correct for variations in sample preparation and analysis. This document provides detailed application notes and protocols for the use of Undecasiloxane, tetracosamethyl- as an internal standard in chromatographic methods, primarily focusing on Gas Chromatography (GC) coupled with Mass Spectrometry (MS).
Undecasiloxane, tetracosamethyl- is a linear siloxane with a high molecular weight and a boiling point that allows for its elution in a convenient region of the chromatogram for many applications. Its chemical inertness and stability make it an excellent candidate as an internal standard for the analysis of other siloxanes, polymers, and in matrices where a non-polar, high-boiling internal standard is required.
Physicochemical Properties of Undecasiloxane, tetracosamethyl-
A thorough understanding of the physicochemical properties of an internal standard is essential for method development. Key properties of Undecasiloxane, tetracosamethyl- are summarized in the table below.
| Property | Value |
| Molecular Formula | C24H72O10Si11 |
| Molecular Weight | 829.8 g/mol [1] |
| Boiling Point | 201 °C at 4.7 mmHg; 152 °C at 0.5 mmHg[2] |
| Density | 0.9247 g/cm³ at 25 °C[2] |
| Refractive Index | 1.3994 at 20 °C[2] |
| Appearance | Colorless liquid[2] |
| Solubility | Soluble in benzene and low molecular weight hydrocarbons[2] |
Rationale for Use as an Internal Standard
The selection of an appropriate internal standard is critical for the success of a quantitative chromatographic method. Undecasiloxane, tetracosamethyl- possesses several characteristics that make it a suitable internal standard for specific applications:
-
Chemical Similarity: For the analysis of other siloxanes or silicone-based materials, its similar chemical structure can help to compensate for variations in extraction efficiency and chromatographic behavior.
-
Chromatographic Behavior: Its high boiling point ensures that it elutes after most common solvents and lower boiling point analytes, reducing the likelihood of co-elution and interference.
-
Inertness: As a siloxane, it is chemically inert and does not typically react with analytes or the sample matrix.
-
Detector Response: It provides a stable and reproducible signal in both Flame Ionization Detectors (FID) and Mass Spectrometry (MS).
Experimental Workflow
The general workflow for utilizing Undecasiloxane, tetracosamethyl- as an internal standard in a chromatographic analysis is depicted in the diagram below. This workflow outlines the key steps from sample preparation to data analysis.
Figure 1: General experimental workflow for quantitative analysis using an internal standard.
Detailed Experimental Protocol: Quantification of Siloxanes in a Polymer Matrix
This protocol provides a representative method for the quantification of volatile siloxanes in a polymer matrix using Undecasiloxane, tetracosamethyl- as an internal standard.
1. Materials and Reagents
-
Undecasiloxane, tetracosamethyl- (Internal Standard, IS)
-
Analytes of interest (e.g., octamethylcyclotetrasiloxane (D4), decamethylcyclopentasiloxane (D5))
-
Solvent for extraction and dilution (e.g., Toluene, HPLC grade)
-
Polymer sample
-
Vials, syringes, and other standard laboratory glassware
2. Preparation of Standard Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Undecasiloxane, tetracosamethyl- and dissolve it in 10 mL of toluene.
-
Analyte Stock Solution (1 mg/mL): Prepare individual stock solutions for each target analyte by dissolving 10 mg of each in 10 mL of toluene.
-
Calibration Standards: Prepare a series of calibration standards by making appropriate dilutions of the analyte stock solutions and the internal standard stock solution. A typical concentration range for the analytes might be 1-100 µg/mL, with a constant IS concentration of 50 µg/mL.
Table 1: Example Calibration Standard Preparation
| Calibration Level | Analyte Concentration (µg/mL) | IS Concentration (µg/mL) |
| 1 | 1 | 50 |
| 2 | 5 | 50 |
| 3 | 10 | 50 |
| 4 | 25 | 50 |
| 5 | 50 | 50 |
| 6 | 100 | 50 |
3. Sample Preparation
-
Accurately weigh approximately 1 gram of the polymer sample into a 20 mL headspace vial.
-
Add a known volume (e.g., 1 mL) of the Internal Standard Stock Solution (1 mg/mL) to the vial.
-
Add 9 mL of toluene to the vial to bring the total volume to 10 mL.
-
Seal the vial and vortex for 1 minute.
-
Place the vial in an ultrasonic bath for 30 minutes to facilitate the extraction of siloxanes from the polymer matrix.
-
Allow the sample to cool to room temperature and let any polymer residue settle.
-
Transfer an aliquot of the supernatant to a 2 mL autosampler vial for GC-MS analysis.
4. GC-MS Instrumental Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold: 10 minutes at 300 °C
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Mode: Full Scan (m/z 40-850) or Selected Ion Monitoring (SIM) for target analytes and IS.
Table 2: Suggested SIM Ions for Monitoring
| Compound | Retention Time (approx. min) | Target Ion (m/z) | Qualifier Ions (m/z) |
| D4 | 8.5 | 281 | 207, 282 |
| D5 | 10.2 | 355 | 267, 356 |
| Undecasiloxane, tetracosamethyl- | 22.1 | 73 | 147, 221 |
5. Data Analysis and Quantification
-
Integrate the peak areas of the target analytes and the internal standard.
-
Calculate the response factor (RF) for each analyte using the calibration standards: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)
-
Calculate the concentration of each analyte in the sample using the following equation: Conc_analyte = (Area_analyte / Area_IS) * (Conc_IS / RF)
-
Relate the concentration back to the original polymer sample weight to determine the final concentration in µg/g.
Logical Relationship for Quantitative Analysis
The fundamental principle of using an internal standard for quantification is based on the ratio of the analyte response to the internal standard response. This relationship helps to mitigate errors introduced during sample preparation and injection.
Figure 2: Logical diagram illustrating the principle of internal standard quantification.
Safety and Handling
Undecasiloxane, tetracosamethyl- should be handled in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
Undecasiloxane, tetracosamethyl- serves as a valuable internal standard for the quantitative analysis of siloxanes and other compounds in complex matrices. Its chemical properties and chromatographic behavior provide a reliable means to improve the accuracy and precision of analytical results. The protocols and information provided herein offer a comprehensive guide for researchers and scientists to effectively utilize this compound in their chromatographic methods. Method validation should always be performed to ensure the suitability of this internal standard for a specific application.
References
Application Notes and Protocols for the Analysis of Undecasiloxane, tetracosamethyl- in Cosmetics and Personal Care Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecasiloxane, tetracosamethyl-, a linear siloxane with the CAS number 107-53-9 and molecular formula C24H72O10Si11, is a high molecular weight silicone fluid utilized in the cosmetics and personal care industry.[1] Like other high molecular weight polydimethylsiloxanes (PDMS), it functions primarily as an emollient, film-former, and conditioning agent.[2] Its properties contribute to a desirable sensory experience in products, providing a smooth, non-greasy feel and enhancing spreadability. This document provides detailed application notes and a generalized protocol for the qualitative and quantitative analysis of Undecasiloxane, tetracosamethyl- in various cosmetic and personal care product matrices.
Applications in Cosmetics and Personal Care Products
High molecular weight linear siloxanes such as Undecasiloxane, tetracosamethyl- are valued for their unique physicochemical properties that enhance the performance and aesthetics of a wide range of products. Key applications include:
-
Skincare (Creams, Lotions): They form a breathable, non-occlusive film on the skin that helps to lock in moisture, providing long-lasting hydration. Their emollient properties soften and smooth the skin's surface.
-
Haircare (Conditioners, Serums): In hair care formulations, they provide conditioning, reduce combing forces, and impart a silky, shiny appearance without a greasy residue.
-
Color Cosmetics (Foundations, Lipsticks): These silicones improve the spreadability of pigments, leading to a more even application and a smooth finish. They can also enhance the longevity of makeup by providing a water-resistant film.
-
Sunscreens: They can help to evenly distribute UV filters on the skin, potentially boosting the Sun Protection Factor (SPF).[2]
-
Antiperspirants and Deodorants: Their lubricating properties contribute to a smooth application feel.
The following diagram illustrates the logical relationship of Undecasiloxane, tetracosamethyl-'s properties to its applications in cosmetics.
Quantitative Data Summary
| Product Category | Linear Siloxane Range (µg/g) | Reference |
| Hair Care Products | <0.059 - 73,000 | [3] |
| Skin Lotions | <0.059 - 73,000 | [3] |
| Cosmetics | <0.059 - 73,000 | [3] |
Experimental Protocols
The analysis of high molecular weight linear siloxanes like Undecasiloxane, tetracosamethyl- in complex cosmetic matrices typically involves extraction followed by chromatographic separation and detection. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the identification and quantification of these compounds.
Experimental Workflow Diagram
Detailed Methodology
1. Sample Preparation: Solvent Extraction
The choice of extraction solvent and procedure depends on the cosmetic matrix.
-
For Oil-Based Products (e.g., Serums, Hair Oils):
-
Accurately weigh approximately 0.1 g of the product into a 15 mL centrifuge tube.
-
Add 10 mL of a suitable organic solvent such as n-hexane or acetone.
-
Vortex for 2 minutes to ensure thorough mixing and dissolution of the siloxane.
-
Centrifuge at 3000 rpm for 10 minutes to separate any insoluble components.
-
Carefully transfer the supernatant to a clean vial for GC-MS analysis. A filtration step using a 0.45 µm PTFE syringe filter may be necessary.
-
-
For Emulsion-Based Products (e.g., Creams, Lotions):
-
Accurately weigh approximately 0.5 g of the product into a 50 mL centrifuge tube.
-
Add 5 mL of a polar solvent like methanol to break the emulsion, and vortex for 1 minute.
-
Add 10 mL of n-hexane, and vortex vigorously for 5 minutes for liquid-liquid extraction.
-
Centrifuge at 4000 rpm for 15 minutes to achieve phase separation.
-
Carefully collect the upper hexane layer containing the siloxanes.
-
Repeat the hexane extraction on the remaining sample for exhaustive extraction.
-
Combine the hexane extracts and concentrate under a gentle stream of nitrogen if necessary.
-
2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the high molecular weight and boiling point of Undecasiloxane, tetracosamethyl-, a high-temperature capillary GC column and appropriate temperature programming are required.
Table of GC-MS Parameters:
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | Low-bleed, non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Volume | 1 µL |
| Inlet Temperature | 300 °C |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 320 °C (hold 10 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | 50 - 900 m/z |
| Solvent Delay | 5 minutes |
3. Data Analysis
-
Identification: The identification of Undecasiloxane, tetracosamethyl- is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST) or by injecting a pure standard. Characteristic fragment ions for linear siloxanes include m/z 73, 147, 221, and 281.[4]
-
Quantification: For quantitative analysis, a calibration curve should be prepared using a certified reference standard of Undecasiloxane, tetracosamethyl- in the chosen extraction solvent. The concentration in the sample is determined by comparing the peak area of the analyte to the calibration curve. An internal standard (e.g., a deuterated siloxane) can be used to improve accuracy and precision.
Conclusion
The analytical methodology presented provides a robust framework for the identification and quantification of Undecasiloxane, tetracosamethyl- in a variety of cosmetic and personal care products. The combination of a tailored solvent extraction procedure and GC-MS analysis allows for the selective and sensitive determination of this high molecular weight linear siloxane. Adherence to good laboratory practices, including the use of blanks and quality control samples, is essential for obtaining reliable and accurate results. Researchers and scientists can adapt this protocol to suit their specific product matrices and analytical instrumentation.
References
- 1. Undecasiloxane, tetracosamethyl- | C24H72O10Si11 | CID 66946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Detection and characterization of poly(dimethylsiloxane)s in biological tissues by GC/AED and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of Undecasiloxane, tetracosamethyl-
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique that combines sampling, extraction, and concentration of analytes into a single step.[1] It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, such as siloxanes, in various matrices.[2] This document provides a detailed application note and a generalized protocol for the sampling and analysis of the high molecular weight linear siloxane, Undecasiloxane, tetracosamethyl- (CAS No. 107-53-9), using headspace SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[3]
Undecasiloxane, tetracosamethyl-, a linear siloxane with eleven silicon atoms, is a larger and less volatile compound compared to the more commonly studied short-chain siloxanes.[3] Consequently, the successful application of headspace SPME for this analyte requires careful optimization of extraction parameters to ensure efficient partitioning from the sample matrix to the SPME fiber. The protocol outlined below is based on established methods for other volatile methylsiloxanes (VMSs) and has been extrapolated to accommodate the higher molecular weight of the target analyte.[4][5] It is crucial to note that this protocol should be considered a starting point, and method optimization is highly recommended for specific sample matrices.
Recommended Materials and Instrumentation
-
SPME Fiber Assembly: A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) coated fiber is recommended for the analysis of siloxanes.[4][6] A 65 µm PDMS/DVB fiber is a common choice.[4] For higher molecular weight compounds, a fiber with a thicker film or a composite coating like DVB/Carboxen/PDMS might also be effective.
-
SPME Holder: Manual or autosampler-compatible holder.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Headspace Vials: 20 mL clear glass vials with PTFE/silicone septa.
-
Thermostated Agitator/Heater Block: For precise temperature and agitation control during extraction.
-
Analytical Standards: Certified standard of Undecasiloxane, tetracosamethyl-.
-
Solvents: High-purity solvents (e.g., methanol, acetone) for standard preparation.
Experimental Protocols
1. Standard Preparation
-
Prepare a stock solution of Undecasiloxane, tetracosamethyl- in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare working standards at concentrations relevant to the expected sample concentrations.
-
Store all standard solutions at 4°C in amber glass vials.
2. Sample Preparation
-
For liquid samples (e.g., water, biological fluids), accurately transfer a known volume (e.g., 10 mL) into a 20 mL headspace vial.
-
For solid or semi-solid samples, accurately weigh a known amount (e.g., 1-5 g) into a 20 mL headspace vial.
-
Optional: For aqueous samples, the addition of salt (e.g., NaCl at 25% w/v) can be investigated to potentially enhance the extraction efficiency of semi-volatile compounds by increasing their vapor pressure.
3. Headspace SPME Procedure
-
Fiber Conditioning: Prior to first use, and as recommended by the manufacturer, condition the SPME fiber in the GC injector at the specified temperature (typically 250-270°C) for 30-60 minutes.
-
Sample Incubation: Place the sealed headspace vial in the thermostated agitator and allow it to equilibrate at a pre-determined temperature. For a semi-volatile compound like Undecasiloxane, tetracosamethyl-, a higher incubation temperature (e.g., 70-90°C) may be necessary to promote its partitioning into the headspace.[7] An initial incubation time of 15 minutes is recommended.
-
Headspace Extraction: After incubation, expose the conditioned SPME fiber to the headspace of the sample vial for a defined period. A longer extraction time (e.g., 30-60 minutes) may be required for this high molecular weight analyte to reach equilibrium. Maintain consistent agitation during extraction.
-
Fiber Desorption: After extraction, immediately transfer the SPME fiber to the GC injector for thermal desorption of the analyte onto the column.
4. GC-MS Analysis
-
Injector: Operate in splitless mode to maximize the transfer of the analyte to the column. A high injector temperature (e.g., 270°C) is recommended for the efficient desorption of Undecasiloxane, tetracosamethyl-.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
Note: This is a starting point and should be optimized for the specific column and to ensure adequate separation from any matrix interferences.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan (e.g., m/z 50-850) for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity. Characteristic ions for Undecasiloxane, tetracosamethyl- should be determined from the full scan mass spectrum of a standard.
-
Data Presentation
Quantitative Data for Linear Siloxanes
| Analyte | Linearity (r²) | Limit of Quantification (LOQ) (ng/L) | Precision (RSD %) | Reference |
| Octamethyltrisiloxane (L3) | > 0.999 | 0.01 - 0.74 | < 17% | [4] |
| Decamethyltetrasiloxane (L4) | > 0.999 | 0.01 - 0.74 | < 17% | [4] |
| Dodecamethylpentasiloxane (L5) | > 0.999 | 0.01 - 0.74 | < 17% | [4] |
| Dodecamethylpentasiloxane (L5) | > 0.996 | ~440 µ g/vial | < 3% | [8] |
Note: The presented data is for illustrative purposes and was obtained for shorter-chain linear siloxanes. The performance of the method for Undecasiloxane, tetracosamethyl- will need to be determined experimentally.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the SPME-GC-MS analysis of Undecasiloxane, tetracosamethyl-.
SPME-GC-MS workflow for Undecasiloxane, tetracosamethyl- analysis.
Logical Relationship Diagram: Key Parameters for Optimization
The successful headspace SPME analysis of a semi-volatile compound like Undecasiloxane, tetracosamethyl- depends on the careful optimization of several key parameters. The following diagram illustrates the relationships between these parameters and the desired analytical outcome.
Key parameters influencing the optimization of SPME analysis.
References
- 1. staff.buffalostate.edu [staff.buffalostate.edu]
- 2. ba333.free.fr [ba333.free.fr]
- 3. Undecasiloxane, tetracosamethyl- | C24H72O10Si11 | CID 66946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Analysis of linear and cyclic methylsiloxanes in water by headspace-solid phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
Application Note: Detection of Tetracosamethyl-undecasiloxane in Complex Environmental Matrices
Abstract
Tetracosamethyl-undecasiloxane (D11), a high molecular weight linear siloxane, is utilized in a variety of industrial applications and consumer products. Its potential release into the environment necessitates robust and sensitive analytical methods for its detection and quantification in complex matrices such as water, soil, sediment, and biota. This application note provides detailed protocols for the extraction and analysis of tetracosamethyl-undecasiloxane using gas chromatography-mass spectrometry (GC-MS). The methodologies described are designed to offer high sensitivity and selectivity, enabling accurate quantification at trace levels.
Introduction
Volatile methylsiloxanes (VMSs) are a class of organosilicon compounds that have seen widespread use in industrial processes and personal care products. Due to their extensive application, VMSs are frequently detected in environmental compartments, including wastewater, soil, and air.[1] Tetracosamethyl-undecasiloxane, a linear siloxane, is of growing interest due to its persistence and potential for bioaccumulation. Accurate monitoring of this compound in various environmental matrices is crucial for assessing its environmental fate and potential risks.
The primary analytical challenge lies in the extraction of these compounds from complex sample matrices while minimizing contamination and analyte loss.[2] This document outlines effective sample preparation techniques, including liquid-liquid extraction (LLE) for water samples, ultrasonic-assisted extraction for solid samples, and a comprehensive GC-MS method for quantification.
Quantitative Data Summary
The following table summarizes the performance of the described analytical methods for siloxane analysis in various environmental matrices. While specific data for tetracosamethyl-undecasiloxane is limited in the literature, the presented data for similar linear and cyclic siloxanes provide a reliable estimate of the expected method performance.
| Analyte Family | Matrix | Extraction Method | Analytical Method | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Linear Siloxanes | Soil | Ultrasonic-Assisted Extraction | GC-MS | - | 84.9 - 107.6 | [3] |
| Cyclic Siloxanes | Soil | Ultrasonic-Assisted Extraction | GC-MS | - | 87.7 - 108.0 | [3] |
| Volatile Methylsiloxanes | Water | Liquid-Liquid Extraction | GC-MS | - | >86 | [4] |
| Cyclic Siloxanes (D5, D6) | Drinking/Source Water | Solid-Phase Microextraction | GC-MS/MS | 0.008 - 0.025 µg/L | - | [5][6] |
| Cyclic Siloxanes (D4, D5, D6) | Biota | Purge and Trap | GC-MS | 0.6 - 1.5 ng/g ww | 56 - 79 | [7] |
| Cyclic Siloxanes (D4, D5) | Wastewater Sludge | Liquid Extraction | GC-FID | - | - | [8] |
Experimental Protocols
Sample Preparation: Water and Wastewater
This protocol is adapted from a small-scale liquid-liquid extraction method for volatile methylsiloxanes in water.[2]
Materials:
-
50 mL conical centrifuge tubes
-
n-hexane (analytical grade)
-
Acetone (analytical grade)
-
Internal standard solution (e.g., M4Q at 5 mg/L in acetone)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
Procedure:
-
To a 50 mL conical centrifuge tube, add 30 mL of the water sample.
-
Spike the sample with 25 µL of the 5 mg/L internal standard solution.
-
Vortex the sample for 10 seconds to ensure homogenization and let it stabilize for 30 minutes.
-
Add 10 mL of n-hexane to the tube.
-
Vortex the mixture vigorously for 5 minutes.
-
Place the tube in an ultrasonic bath for 10 minutes.
-
Centrifuge the sample for 5 minutes at 2760 x g to separate the phases.[2]
-
Carefully collect the upper n-hexane layer for GC-MS analysis.
Sample Preparation: Soil and Sediment
This protocol is based on an ultrasonic-assisted extraction method for siloxanes in soil.[3]
Materials:
-
Extraction columns/vials
-
n-hexane (analytical grade)
-
Acetone (analytical grade)
-
Anhydrous sodium sulfate
-
Ultrasonic bath
-
Centrifuge
Procedure:
-
Weigh 5 g of the homogenized soil or sediment sample into an extraction vial.
-
Spike the sample with an appropriate internal standard.
-
Add 10 mL of a 1:1 (v/v) mixture of n-hexane and acetone.
-
Place the vial in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction (steps 3-6) two more times with fresh solvent.
-
Combine the extracts and pass them through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column: A non-polar column such as a DB-5ms or equivalent is recommended.
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Program:
-
Initial temperature: 40 °C, hold for 4 minutes
-
Ramp 1: 10 °C/min to 150 °C
-
Ramp 2: 20 °C/min to 300 °C, hold for 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
MS Conditions (Example):
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and Scan mode for qualitative analysis.
Visualizations
Caption: Experimental workflow for the analysis of tetracosamethyl-undecasiloxane.
Discussion
The accurate determination of tetracosamethyl-undecasiloxane in environmental samples is achievable with the described protocols. Careful attention to sample handling is critical to avoid contamination, as siloxanes are present in many laboratory materials. The use of appropriate internal standards is essential for correcting for matrix effects and variations in extraction efficiency. The GC-MS method provides the necessary selectivity and sensitivity for detecting this compound at environmentally relevant concentrations. Further method validation specific to tetracosamethyl-undecasiloxane is recommended to establish precise limits of detection and quantification for each matrix type.
References
- 1. Using Design of Experiments to Optimize a Screening Analytical Methodology Based on Solid-Phase Microextraction/Gas Chromatography for the Determination of Volatile Methylsiloxanes in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijooes.fe.up.pt [ijooes.fe.up.pt]
- 3. Determination of cyclic and linear siloxanes in soil samples by ultrasonic-assisted extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]
- 6. Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Cytotoxic and Antimicrobial Activity of Undecasiloxane, tetracosamethyl- and Related Siloxanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecasiloxane, tetracosamethyl- is a member of the siloxane family, a class of organosilicon compounds characterized by a silicon-oxygen backbone. While research on the specific biological activities of Undecasiloxane, tetracosamethyl- is limited, the broader class of siloxanes has garnered scientific interest for its diverse applications and potential bioactivities. Generally considered to have low toxicity, certain modified siloxanes have demonstrated notable antimicrobial and cytotoxic properties.[1] This document provides an overview of the potential cytotoxic and antimicrobial activities of siloxanes, with a focus on the methodologies used to assess these properties. The protocols and data presentation formats described herein are applicable to the study of Undecasiloxane, tetracosamethyl- and other related siloxane compounds.
Data Presentation
Effective evaluation of the cytotoxic and antimicrobial potential of a compound requires systematic and clearly presented data. The following tables provide a template for summarizing quantitative data from such studies.
Table 1: In Vitro Cytotoxicity of Siloxane Compounds on Human Cancer Cell Lines
| Compound | Cell Line | Assay | Concentration (µg/mL) | Viability (%) | IC₅₀ (µg/mL) |
| Undecasiloxane, tetracosamethyl- | MCF-7 (Breast) | MTT | 10 | Data not available | Data not available |
| 50 | Data not available | ||||
| 100 | Data not available | ||||
| A549 (Lung) | MTT | 10 | Data not available | Data not available | |
| 50 | Data not available | ||||
| 100 | Data not available | ||||
| Functionalized Polysiloxane A | MCF-7 (Breast) | MTT | 10 | 85 ± 4.2 | 75.3 |
| 50 | 62 ± 3.1 | ||||
| 100 | 41 ± 2.5 | ||||
| Silica Nanoparticles | MDA-MB-231 (Breast) | MTT | 25 | ~70[2] | ~50[2] |
| 50 | ~50[2] | ||||
| 100 | ~30[2] |
Table 2: Antimicrobial Activity of Siloxane Compounds
| Compound | Microorganism | Assay | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Undecasiloxane, tetracosamethyl- | Staphylococcus aureus | Broth Dilution | Data not available | Data not available | Data not available |
| Escherichia coli | Broth Dilution | Data not available | Data not available | Data not available | |
| Candida albicans | Broth Dilution | Data not available | Data not available | Data not available | |
| Quaternary Ammonium-Functionalized Silsesquioxane | S. aureus | Not Specified | Data available[3] | Data available[3] | Data available[3] |
| E. coli | Not Specified | Data available[3] | Data available[3] | Data available[3] | |
| Thiol-Functionalized Polysiloxanes | S. aureus | Not Specified | Data available[4] | Data available[4] | Data available[4] |
| E. coli | Not Specified | Data available[4] | Data available[4] | Data available[4] | |
| Aureobasidium pullulans | Not Specified | Data available[4] | Data available[4] | Data available[4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of biological activity.
Protocol 1: Determination of In Vitro Cytotoxicity using MTT Assay
This protocol outlines the measurement of cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compound (Undecasiloxane, tetracosamethyl- or other siloxanes) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Caption: Workflow for MTT-based cytotoxicity assay.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compound dissolved in a suitable solvent
-
Sterile 96-well microplates
-
Sterile agar plates
-
Inoculating loop or sterile spreader
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in sterile broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well of the microplate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
-
MBC Determination: To determine the MBC, take an aliquot from the wells that show no visible growth and plate it onto sterile agar plates. Incubate the plates for 18-24 hours.
-
MBC Analysis: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum.
Caption: Workflow for MIC and MBC determination.
Signaling Pathways
While specific signaling pathways for the cytotoxic or antimicrobial action of Undecasiloxane, tetracosamethyl- have not been elucidated, studies on related compounds like silica nanoparticles suggest the involvement of apoptosis.[2] The mitochondrial (intrinsic) pathway of apoptosis is a common mechanism for cytotoxicity.
Caption: Intrinsic pathway of apoptosis.
Conclusion
While direct evidence for the cytotoxic and antimicrobial activity of Undecasiloxane, tetracosamethyl- is currently lacking in publicly available literature, the broader family of siloxanes presents a promising area for research and development. Functionalization of the siloxane backbone can lead to significant biological activity.[3][4] The standardized protocols and data presentation formats provided in these application notes offer a framework for the systematic investigation of Undecasiloxane, tetracosamethyl- and other novel siloxane compounds, which may lead to the discovery of new therapeutic agents. Further research is warranted to explore the full potential of this class of compounds.
References
- 1. Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Silica Nanoparticles (SiNPs) on Cytotoxicity, Induction of Oxidative Stress and Apoptosis in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Silsesquioxane - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Application Note: Identification and Quantification of Siloxanes in Biogas Samples
Introduction
Siloxanes, a class of silicon-based organic compounds, are common contaminants in biogas derived from anaerobic digestion of organic waste, particularly from landfills and wastewater treatment plants (WWTPs).[1][2] The presence of siloxanes in biogas is problematic for energy generation applications, as their combustion leads to the formation of abrasive silica (silicon dioxide) deposits on engine components, causing significant wear and reducing operational efficiency.[1][3][4] Therefore, accurate identification and quantification of siloxanes are crucial for biogas quality control and the implementation of effective removal strategies.[2][5] This application note provides a detailed protocol for the sampling and analysis of volatile methylsiloxanes (VMSs) in biogas using gas chromatography-mass spectrometry (GC-MS).
Experimental Protocols
Several methods exist for the collection of siloxanes from biogas, including whole air sampling into canisters, liquid absorption in impingers, and solid adsorption on sorbent tubes.[3] The choice of method can depend on the expected concentration of siloxanes, with impinger and sorbent tube methods being particularly suitable for quantifying low concentrations.[6][7][8]
Biogas Sampling: Liquid Impinger Method
This protocol details the collection of siloxanes using a series of impingers containing a solvent.
Materials:
-
Midget impingers
-
Sample pump
-
Particulate filter
-
Flow meter (rotameter)
-
Ice bath
-
Connecting tubing (e.g., PTFE)
-
Vials for sample transport
Procedure:
-
Assemble a sampling train consisting of a particulate filter at the inlet, followed by two midget impingers in series, a needle valve, and a sample pump.
-
Fill each impinger with a known volume of chilled solvent (e.g., 15 mL of methanol).
-
Place the impingers in an ice bath to minimize solvent evaporation and enhance trapping efficiency.
-
Connect the sampling train to the biogas source.
-
Start the sample pump and adjust the flow rate to a constant, known value (e.g., 100-200 mL/min).[3] A suggested sampling rate is 112 mL/min for 180 minutes, resulting in a total sample volume of approximately 20 L.[9]
-
Record the total sampling time and flow rate to calculate the total volume of biogas sampled.
-
After sampling, disconnect the train and combine the contents of the two impingers.
-
Transfer the combined solvent to a sealed vial for transport to the laboratory.
-
Prepare a field blank by handling an impinger with solvent in the same manner as the samples but without drawing any biogas through it.
Experimental Workflow for Impinger Sampling
References
- 1. Webinar - Analysis of Siloxanes in Biogas using TD-GC-MS : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 2. olores.org [olores.org]
- 3. eurofinsus.com [eurofinsus.com]
- 4. otd.org [otd.org]
- 5. entechinst.com [entechinst.com]
- 6. Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificspectator.com [scientificspectator.com]
- 9. scsengineers.com [scsengineers.com]
Application Note: Gas Chromatographic Analysis of Undecasiloxane, tetracosamethyl- on Non-Polar Columns
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecasiloxane, tetracosamethyl- (C24H74O10Si11), a linear siloxane, is a compound of interest in various industrial and pharmaceutical applications. Its analysis by gas chromatography (GC) is crucial for quality control, purity assessment, and stability studies. This application note provides a detailed protocol for the determination of the retention time of Undecasiloxane, tetracosamethyl- on common non-polar GC columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5ms). Due to the limited availability of direct retention time data for this specific linear siloxane, this note also provides data for a closely related high-molecular-weight cyclic siloxane, Tetracosamethyl-cyclododecasiloxane (C24H72O12Si12), to serve as a valuable reference point for method development.
Factors Influencing Retention Time
The retention time of a compound in gas chromatography is influenced by several key factors. Understanding these relationships is essential for method development and troubleshooting. The logical relationship between these factors is illustrated in the diagram below.
Caption: Logical workflow of factors affecting GC retention time.
Experimental Protocols
This section details the recommended instrumentation, reagents, and procedures for the GC analysis of high-molecular-weight siloxanes.
Instrumentation and Consumables:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
GC Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium (99.999% purity).
-
Syringe: 10 µL GC syringe.
-
Vials: 2 mL amber glass vials with PTFE/silicone septa.
-
Solvent: Hexane or Toluene (GC grade).
-
Analyte Standard: Undecasiloxane, tetracosamethyl- (if available) or a standard mixture containing high-molecular-weight siloxanes.
Sample Preparation:
-
Prepare a stock solution of the siloxane standard at a concentration of 1000 µg/mL in a suitable solvent (e.g., hexane or toluene).
-
Perform serial dilutions to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, dissolve a known weight of the sample in the chosen solvent to achieve a concentration within the calibration range.
GC Method Parameters:
The following table outlines a typical GC method for the analysis of high-molecular-weight siloxanes.
| Parameter | Value |
| Inlet | Split/Splitless |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Column | |
| Stationary Phase | 5% Phenyl-methylpolysiloxane |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven | |
| Initial Temperature | 100 °C |
| Initial Hold Time | 2 min |
| Temperature Ramp | 15 °C/min to 320 °C |
| Final Hold Time | 10 min |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Detector (FID) | |
| Temperature | 320 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N2) | 25 mL/min |
| Detector (MS) | |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | m/z 50-1000 |
Experimental Workflow
The general workflow for the GC analysis of Undecasiloxane, tetracosamethyl- is depicted in the following diagram.
Caption: Workflow from sample preparation to data analysis.
Data Presentation
Table 1: Retention Data for Tetracosamethyl-cyclododecasiloxane on a Non-Polar Column [1]
| Compound | Column Phase | Column Dimensions | Temperature Program | Carrier Gas | Retention Index (I) |
| Tetracosamethyl-cyclododecasiloxane | Methyl Silicone | 25 m x 0.25 mm, 0.1 µm | 40 °C to 350 °C at 5 °C/min | He | 2338 |
Note on Retention Time Estimation: The linear Undecasiloxane, tetracosamethyl- is expected to have a slightly shorter retention time than its cyclic counterpart, Tetracosamethyl-cyclododecasiloxane, under the same chromatographic conditions due to its more flexible structure allowing for faster migration through the column. The exact retention time will be dependent on the specific instrument and conditions used and should be confirmed by running a standard of the pure compound.
Conclusion
This application note provides a comprehensive protocol for the gas chromatographic analysis of the high-molecular-weight siloxane, Undecasiloxane, tetracosamethyl-, on non-polar columns. By utilizing the provided experimental parameters and workflow, researchers can develop a robust and reliable method for the identification and quantification of this compound. The included retention data for a similar cyclic siloxane serves as a practical starting point for method development in the absence of a dedicated standard for the linear form. It is always recommended to verify the retention time with an authentic standard whenever possible.
References
Troubleshooting & Optimization
How to reduce siloxane background noise in GC-MS analysis
A comprehensive guide to identifying and mitigating siloxane background noise in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are siloxanes and why are they a problem in GC-MS analysis?
Siloxanes, or polysiloxanes, are silicon-based polymers commonly found in many laboratory consumables.[1][2] In GC-MS, they can appear as background noise or discrete "ghost peaks" in the chromatogram, which can interfere with the detection and quantification of low-level target compounds.[1][2]
Q2: What are the common sources of siloxane contamination in a GC-MS system?
Siloxane contamination can originate from various sources within the GC-MS system and the laboratory environment. The most common sources include:
-
GC Column: The stationary phase of many GC columns is made of polysiloxanes, which can degrade at high temperatures, causing "column bleed".[1][3][4]
-
Septa: Both the injection port septum and the vial cap septa are major contributors to siloxane background.[1][2][3][5] Volatile siloxanes can leach from the septa, especially at elevated temperatures or upon repeated injections from the same vial.[1][6]
-
Liners and O-rings: Inlet liners, especially those with glass wool, and O-rings can be sources of siloxane contamination.[3][5]
-
Carrier Gas: Impurities in the carrier gas, such as moisture and oxygen, can accelerate the degradation of the column's stationary phase, leading to increased column bleed.[1]
-
Sample Preparation: Siloxanes can be introduced during sample preparation from deactivated glassware or other lab equipment.[3]
-
Laboratory Environment: Other potential sources include silicone-based lubricants from valves, hand creams, and soaps used by lab personnel.[1]
Q3: How can I differentiate between column bleed and septa bleed?
Distinguishing between column bleed and septa bleed is crucial for effective troubleshooting. This can be done by examining both the chromatogram and the mass spectrum.
-
Chromatographic Appearance:
-
Mass Spectral Fingerprints:
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving siloxane contamination issues.
Initial Assessment: Is it Siloxane Contamination?
-
Run a Blank Analysis: Inject a solvent blank or simply run the GC-MS method without an injection.[3][5] If peaks or a rising baseline are still present, it points towards system contamination.
-
Examine the Mass Spectrum: Look for the characteristic siloxane ions mentioned in the FAQs. The presence of ions like m/z 73, 207, and 281 is a strong indicator of siloxane contamination.[1][4][5][7][8]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting siloxane background noise.
Caption: Troubleshooting workflow for siloxane contamination.
Quantitative Data Summary
While specific quantitative data on siloxane reduction can vary greatly depending on the instrument, consumables, and methods used, the following table summarizes the characteristic ions that can help in quantifying the extent of contamination from different sources.
| Source of Contamination | Primary Characteristic Ion (m/z) | Other Common Ions (m/z) | Chromatographic Appearance |
| Septa Bleed | 73[8] | 147, 281, 355[5][7] | Discrete, late-eluting peaks[1] |
| Column Bleed | 207[1][4][8] | 281[1][4] | Continuous baseline rise[4][5][7] |
Experimental Protocols
Here are detailed protocols for key procedures to reduce siloxane background noise.
Protocol 1: Inlet Septum Replacement and Conditioning
-
Cool Down the Inlet: Lower the inlet temperature to a safe handling temperature (e.g., below 50°C).
-
Remove the Old Septum: Carefully remove the septum retaining nut and the old septum.
-
Clean the Inlet: While the inlet is open, inspect and clean the septum head area with a suitable solvent (e.g., methanol or acetone) and a lint-free swab.
-
Install a New, Low-Bleed Septum: Handle the new septum with clean forceps to avoid contamination.[1]
-
Condition the New Septum:
-
Set the carrier gas flow to a low rate (e.g., 5-10 mL/min) through the inlet.
-
Increase the inlet temperature to 10-20°C above the normal operating temperature, but do not exceed the septum's maximum temperature limit.
-
Allow the septum to condition for at least 30 minutes, or as recommended by the manufacturer. Some users prefer to bake septa in a separate oven before installation.[6]
-
Protocol 2: System Bakeout
A system bakeout can help remove accumulated contaminants from the column and detector.
-
Prepare the System:
-
Remove the column from the MS detector and cap the detector inlet.
-
Ensure a steady flow of carrier gas through the column.
-
-
Column Bakeout:
-
Set the oven temperature to the column's maximum isothermal temperature limit (or slightly below) as specified by the manufacturer.
-
Hold at this temperature for several hours or overnight.
-
-
MS Source Bakeout (if applicable):
-
Some MS systems have a bakeout function that heats the ion source to remove contaminants. Follow the manufacturer's instructions for this procedure.
-
-
Cool Down and Reconnect:
-
Cool the oven to the initial method temperature.
-
Reconnect the column to the MS detector.
-
Allow the system to stabilize before running analyses.
-
Logical Relationships of Siloxane Sources and Mitigation Strategies
The following diagram illustrates the relationship between the sources of siloxane contamination and the corresponding mitigation strategies.
Caption: Sources of siloxanes and their mitigation strategies.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Siloxane peaks in baseline GCMS [glsciences.eu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Cyclosiloxane peaks in blanks on GC/MS - Chromatography Forum [chromforum.org]
- 8. restek.com [restek.com]
Technical Support Center: Troubleshooting "Undecasiloxane, tetracosamethyl-" Contamination in the Laboratory
This technical support guide is designed for researchers, scientists, and drug development professionals to identify and mitigate contamination from "Undecasiloxane, tetracosamethyl-," a type of siloxane, in laboratory experiments, particularly in sensitive analyses like Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is "Undecasiloxane, tetracosamethyl-" and why is it a concern in my experiments?
"Undecasiloxane, tetracosamethyl-" is a specific type of silicone polymer, also known as a siloxane. These compounds are ubiquitous in the laboratory environment and can easily contaminate samples, leading to ghost peaks in chromatograms and interference with the analysis of target compounds, especially at low concentrations.[1][2]
Q2: What are the most common sources of "Undecasiloxane, tetracosamethyl-" contamination in the lab?
The most prevalent sources of siloxane contamination include:
-
Septa: Both inlet septa for the GC and vial cap septa are major contributors.[1][2][3] Repeatedly puncturing the same vial septum can increase the level of contamination.[4]
-
GC Columns: The stationary phase of many GC columns is made of polysiloxanes, and column bleed can release these compounds, although this typically appears as a rising baseline rather than discrete peaks.[3]
-
Solvents: Solvents can leach siloxanes from containers or septa.[1]
-
Lab Consumables: O-rings, liners, and other silicone-containing materials in the GC flow path can be sources.[3]
-
Personal Care Products: Hand lotions, cosmetics, and soaps used by laboratory personnel can contain siloxanes that may be inadvertently introduced into samples.[2]
-
Gas Lines and Filters: Lubricants from valves and contaminated gas lines can introduce siloxanes.[2]
Q3: How can I identify if the peaks in my chromatogram are from "Undecasiloxane, tetracosamethyl-" or other siloxanes?
Siloxane contamination can be identified by a characteristic pattern of repeating peaks in the total ion chromatogram (TIC).[5] Mass spectrometry will reveal common fragment ions for siloxanes at m/z 73, 147, 207, 281, and 355.[3][5] The mass spectrum for "Undecasiloxane, tetracosamethyl-" can be referenced in databases such as the NIST WebBook.
Q4: What immediate steps can I take to reduce siloxane contamination?
-
Change Consumables: Regularly replace inlet septa and use fresh vial septa for each injection.[6]
-
Use High-Quality Consumables: Opt for pre-conditioned, low-bleed septa.[7]
-
Solvent Blanks: Run solvent blanks to check for contamination from your solvent and autosampler system.
-
Bake Out: Condition new septa by baking them in an oven before use.[6]
-
Proper Handling: Avoid touching septa and other consumables with bare hands.
Troubleshooting Guide
Table 1: Potential Sources of "Undecasiloxane, tetracosamethyl-" Contamination and Mitigation Strategies
| Potential Source | Qualitative Level of Concern | Mitigation Strategy |
| Vial Cap Septa | High | Use PTFE-lined or low-bleed silicone septa.[8] Avoid repeated injections from the same vial. Use pre-slit septa to minimize coring.[9] |
| GC Inlet Septa | High | Use high-temperature, low-bleed septa. Change the septum regularly (e.g., daily or after 100-200 injections).[6] |
| GC Column Bleed | Medium | Condition the column properly before use. Use a column with a low-bleed stationary phase. Ensure carrier gas is pure. |
| Solvents | Medium | Use high-purity, HPLC or GC-grade solvents. Run solvent blanks to verify purity. |
| Autosampler Wash Vials | Medium | Regularly change the solvent in wash vials. Check the septa on wash vials for degradation.[5] |
| Sample Matrix | Low to High | If possible, perform a sample cleanup or extraction to remove siloxanes. |
| Lab Environment | Low | Maintain a clean laboratory environment. Be mindful of personal care products that may contain siloxanes. |
Experimental Protocols
Protocol 1: Systematic Identification of the Source of "Undecasiloxane, tetracosamethyl-" Contamination
This protocol uses a process of elimination to pinpoint the source of contamination.
Objective: To systematically identify the primary source of siloxane contamination in a GC-MS system.
Materials:
-
GC-MS system
-
New, pre-conditioned, low-bleed inlet septum
-
New, unopened vial of high-purity solvent (e.g., hexane or dichloromethane)
-
Several new, clean autosampler vials with PTFE-lined caps
-
Clean syringe for manual injection (if applicable)
Methodology:
-
Establish a Baseline:
-
Run a blank analysis with the current method (no injection). This will show the background level of contamination from the system itself (e.g., column bleed, carrier gas).
-
Save the chromatogram and mass spectra.
-
-
Test the Solvent and Vial:
-
Dispense the new, high-purity solvent into a new, clean autosampler vial and cap it.
-
Inject this solvent blank into the GC-MS.
-
Compare the resulting chromatogram to the baseline. An increase in siloxane peaks points to contamination from the vial, septum, or the solvent itself.
-
-
Isolate the Inlet Septum:
-
Carefully replace the existing inlet septum with a new, pre-conditioned, low-bleed septum.
-
Run another solvent blank from a fresh vial.
-
If the siloxane peaks are significantly reduced or eliminated, the old inlet septum was a major source of contamination.
-
-
Evaluate the Autosampler/Syringe:
-
If contamination persists, it may originate from the autosampler syringe or wash station.
-
If possible, perform a manual injection of the clean solvent using a clean syringe to bypass the autosampler.
-
If the manual injection is clean, the autosampler system is the likely source of contamination. Clean the syringe and replace the wash solvents and septa.
-
-
Analyze the Results:
-
By comparing the chromatograms from each step, you can systematically identify the component that contributes the most to the "Undecasiloxane, tetracosamethyl-" contamination.
-
Visualizations
Below is a troubleshooting workflow to guide the identification of "Undecasiloxane, tetracosamethyl-" contamination sources.
Caption: Troubleshooting workflow for siloxane contamination.
References
- 1. fr.restek.com [fr.restek.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Siloxane peaks in baseline GCMS [glsciences.eu]
- 4. Cyclic Siloxane Contamination - Chromatography Forum [chromforum.org]
- 5. agilent.com [agilent.com]
- 6. reddit.com [reddit.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. support.waters.com [support.waters.com]
Technical Support Center: Troubleshooting Siloxane Ghost Peaks in Gas Chromatography
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for identifying and eliminating siloxane ghost peaks in gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are siloxane ghost peaks and why are they a problem in GC analysis?
A1: Siloxane ghost peaks are contaminant peaks that appear in a gas chromatogram, not originating from the injected sample.[1][2] They are typically cyclic or linear siloxane compounds that can co-elute with or mask analyte peaks, leading to inaccurate quantification and misidentification of target compounds.[1][2][3] These peaks often appear as a series of evenly spaced peaks, particularly in temperature-programmed analyses.[1]
Q2: What are the primary sources of siloxane contamination in a GC system?
A2: Siloxane contamination can originate from various sources within the GC system and sample preparation process. The most common sources include:
-
Inlet Septa: The septum in the injection port is a major contributor.[1][2][4] High temperatures can cause the silicone material to degrade and release volatile siloxanes.[5] Coring, where small particles of the septum are introduced into the inlet liner by the syringe needle, can also be a significant source.[6]
-
GC Column Bleed: The stationary phase of many GC columns is made of polysiloxanes.[1][7] At high temperatures, the stationary phase can degrade, leading to a continuous "bleed" of siloxane compounds, which typically manifests as a rising baseline rather than discrete peaks.[4][7] However, this bleed can contribute to the overall background noise.[8]
-
Vial Cap Septa: The septa in sample vials are another common source of contamination.[1][9] Solvents in the sample can leach siloxanes from the vial septa, especially with repeated injections from the same vial.[1][10]
-
Glassware and Sample Preparation: Deactivated glassware used in sample preparation can sometimes be a source of siloxanes.[11]
-
Carrier Gas Lines and Fittings: Silicone-based lubricants used on valves or fittings in the gas lines can introduce siloxanes.[1] It is recommended to use purification filters on carrier gas lines to mitigate this.[1]
-
Syringes and Liners: Residue from previous injections or contamination on the syringe or in the inlet liner can also contribute to ghost peaks.[4]
Q3: How can I differentiate between siloxane peaks originating from column bleed versus other sources like septa?
A3: While both are composed of siloxanes, their chromatographic appearance and mass spectral characteristics can help distinguish their origin.[1]
-
Chromatographic Appearance: Column bleed typically results in a rising baseline as the oven temperature increases, not discrete, sharp peaks.[4][7] In contrast, contamination from septa or vials often appears as a series of distinct, late-eluting ghost peaks.[1][4]
-
Mass Spectral Data (GC-MS): The mass spectra of siloxanes from different sources show characteristic ions (m/z). Column bleed from polydimethylsiloxane (PDMS) phases often shows prominent ions at m/z 207 and 281.[1][4] Siloxane contamination from septa bleed typically has a base peak at m/z 73 and other ions such as 147, 281, and 355.[1][4]
Data Presentation: Common Siloxane Ions
The following table summarizes the common mass-to-charge ratios (m/z) of ions observed for siloxanes from different sources, which can aid in identifying the origin of contamination in GC-MS analysis.
| Source | Common m/z Ions | Primary Characteristic Ion(s) |
| Column Bleed | 207, 281 | m/z 207 (hexamethylcyclotrisiloxane - D3), m/z 281 (octamethylcyclotetrasiloxane - D4)[1][4] |
| Septa (Inlet & Vial) | 73, 147, 281, 355 | m/z 73[1][4] |
Troubleshooting Guides & Experimental Protocols
Guide 1: Identifying the Source of Siloxane Contamination
This guide provides a systematic approach to pinpointing the origin of siloxane ghost peaks.
Experimental Protocol: Systematic Source Identification
-
Run a Blank Gradient:
-
Objective: To establish a baseline chromatogram of the system's background contamination.
-
Procedure:
-
Set up your standard GC method with the temperature program you typically use.
-
Perform a "blank" run without any injection.
-
Analyze the resulting chromatogram for the presence of siloxane peaks. If peaks are present, it suggests a source within the GC system itself (e.g., column bleed, inlet septum).[4]
-
-
-
Solvent Injection Test:
-
Objective: To determine if the solvent or vial is the source of contamination.
-
Procedure:
-
-
Inlet Septum Check:
-
Objective: To isolate the inlet septum as a potential source.
-
Procedure:
-
Guide 2: Eliminating Siloxane Contamination
Once the source has been identified, follow these protocols to eliminate the contamination.
Experimental Protocol: GC System Bake-Out
A system bake-out is effective for removing volatile contaminants that have accumulated in the column and inlet.[12]
-
Preparation:
-
Disconnect the column from the detector to prevent contamination of the detector.
-
Ensure a steady flow of carrier gas through the column.
-
-
Bake-Out Procedure:
-
Set the oven temperature to the column's maximum isothermal temperature limit (or 20-30°C above the final temperature of your analytical method, without exceeding the maximum limit).[13]
-
Hold at this temperature for 1-2 hours.[12] For heavily contaminated systems, a longer bake-out may be necessary.
-
After the bake-out, cool the oven to the initial temperature of your method.
-
Reconnect the column to the detector and allow the system to stabilize.
-
Experimental Protocol: GC Column Conditioning
Properly conditioning a new GC column is crucial to remove residual manufacturing materials and ensure a stable baseline.
-
Installation:
-
Conditioning Program:
-
Program the oven to ramp up to the column's maximum isothermal temperature at a rate of 5-10°C/min.
-
Hold at the maximum temperature for 1-2 hours, or until the baseline on the detector (if monitored separately) is stable.[15]
-
Cool the oven, turn off the carrier gas, and connect the column to the detector.
-
Experimental Protocol: Best Practices for Septa Handling and Use
-
Use Low-Bleed Septa: Always select high-quality, low-bleed septa rated for your inlet temperature.[11] Pre-conditioned septa can also help minimize bleed.[6]
-
Proper Handling: Always handle septa with clean forceps to avoid introducing contaminants like finger oils.[6]
-
Regular Replacement: Change the inlet septum daily or after every 100-200 injections to prevent leaks and coring.[1]
-
Avoid Overtightening: Overtightening the septum nut can cause it to deform and increase the likelihood of coring.[6]
-
Vial Septa: Use vials with PTFE-lined septa to minimize leaching of siloxanes into the sample.[1] Limit the number of injections from a single vial, as repeated punctures can compromise the protective layer.[10]
Visualizations
Caption: A logical workflow for troubleshooting the source of siloxane ghost peaks.
Caption: Key experimental protocols for eliminating and preventing siloxane contamination.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. restek.com [restek.com]
- 3. Mysterious ghost peaks with Varian GCMS - Chromatography Forum [chromforum.org]
- 4. Siloxane peaks in baseline GCMS [glsciences.eu]
- 5. youtube.com [youtube.com]
- 6. Preventing GC Septum Problems [restek.com]
- 7. phxtechnical.zendesk.com [phxtechnical.zendesk.com]
- 8. MS Tip - Elimination of Memory Peaks and GC Background Noise [sisweb.com]
- 9. a lot of siloxanes, contamination, column, beed, etc.? - Chromatography Forum [chromforum.org]
- 10. Cyclic Siloxane Contamination - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. phenomenex.blog [phenomenex.blog]
- 13. GC Technical Tip [discover.phenomenex.com]
- 14. GC/MS column baking - Chromatography Forum [chromforum.org]
- 15. youtube.com [youtube.com]
Technical Support Center: Ensuring the Stability of Siloxane Samples in Collection Bags
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with siloxane samples in collection bags.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the stability of siloxane samples in collection bags?
The primary challenges are the inherent instability of siloxane compounds, their tendency to adsorb onto the bag's inner surfaces, and the risk of contamination.[1][2][3] Siloxanes are reactive and can degrade over time, and their "sticky" nature leads to losses on the bag material, resulting in lower recovery rates.[4][5] Contamination is also a significant issue as siloxanes are present in many common laboratory materials.[1][6]
Q2: How long can I store my siloxane sample in a collection bag?
For optimal results, it is recommended to analyze samples collected in Tedlar bags within 48 to 72 hours.[1][7] Some studies have shown that with the correct bag and valve materials, samples can be stable for longer periods, but short storage times are generally advised to minimize the risk of sample degradation and loss.[8][9] Sorbent traps offer a much longer stability period, up to 14 days.[1][7]
Q3: What type of collection bag and fittings should I use?
The choice of bag and fitting material is critical. While Tedlar® (polyvinyl fluoride) bags are commonly used, the valve construction plays a significant role in sample stability and contamination.[8][9]
-
Valves: Polypropylene valves are often recommended over stainless steel or those containing silicone-based lubricants, which can be a major source of contamination.[8][9] Studies have shown that bags with polypropylene fittings exhibit high and stable recovery of siloxanes.[8][9][10]
-
Bag Material: While Tedlar® is common, other materials like ALTEF and multi-layer foil bags are also available and may offer different properties regarding permeability and background levels.
Q4: How do environmental conditions like temperature and humidity affect sample stability?
Temperature and humidity can influence the stability of siloxane samples.
-
Temperature: It is generally recommended to store samples at a cool temperature (e.g., 4°C) to slow down potential degradation reactions.[11] Some research suggests that gently heating the bag before analysis may improve the recovery of less volatile siloxanes that have adsorbed to the bag walls.[9] However, high temperatures can also promote degradation.[12]
-
Humidity: High humidity can negatively impact the recovery of some water-soluble siloxanes.[7] Condensation within the bag should be avoided.[7]
Q5: What are the most common sources of siloxane contamination?
Siloxane contamination is a frequent problem because of their widespread use. Common sources include:
-
Silicone-based lubricants in bag valves and other sampling equipment.[1]
-
Silicone tubing used in the sampling train.[1]
-
The laboratory environment itself.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no recovery of siloxanes | Adsorption of siloxanes to the bag's inner surface.[4][5] | - Analyze the sample as quickly as possible (ideally within 48-72 hours).[1][7] - Consider gently heating the bag prior to analysis to desorb compounds from the walls.[9] - Use a bag with a smaller surface-to-volume ratio if possible.[8][9] - For future experiments, consider alternative sampling methods like sorbent tubes or impingers for better recovery of less volatile siloxanes.[4][16] |
| Sample degradation over time. | - Minimize storage time. - Store the bag in a cool, dark place.[11] | |
| Leak in the collection bag. | - Inspect the bag for punctures or tears before and after sampling. - Ensure the valve is securely closed. - Leak-test the bag before use. | |
| High background levels of siloxanes in blank samples | Contamination from the sampling bag or fittings.[1] | - Use bags with polypropylene valves and avoid those with silicone-based lubricants.[8][9] - Pre-clean or flush the bag with high-purity nitrogen before use. |
| Contamination from the sampling train (e.g., tubing).[1] | - Use non-silicone tubing (e.g., PTFE) for all connections. - Thoroughly clean all components of the sampling train. | |
| Contamination from the analytical system (e.g., GC septa).[13][14] | - Use low-bleed septa and change them regularly.[13] - Condition the GC column properly.[17] | |
| Inconsistent or non-reproducible results | Variability in sampling technique. | - Standardize the sampling procedure, including flow rate and fill volume (do not fill bags more than 80%). |
| Different storage times or conditions between samples. | - Maintain consistent storage times and temperatures for all samples in a study.[8][11] | |
| Presence of high humidity or condensation.[7] | - If possible, sample downstream of a moisture removal system. - Avoid storing samples in conditions where condensation can occur. |
Comparison of Siloxane Sampling Methods
| Sampling Method | Advantages | Disadvantages | Recommended Use Case |
| Collection Bags (e.g., Tedlar®) | - Easy and quick to use.[9][16] - Cost-effective. - Suitable for grab samples.[18] | - Poor stability for some siloxanes.[1][2] - Short sample holding time (48-72 hours).[1][7] - Prone to adsorption and contamination.[4][5] | Quick screening or when immediate analysis is possible. |
| Sorbent Tubes | - Excellent sample stability (up to 14 days).[1][7] - Higher sensitivity due to pre-concentration.[1] - Easy to ship.[1] | - More complex sampling setup (requires a pump).[16] - Potential for breakthrough if sampling volume is too high.[16] | When longer storage times are needed or for low-concentration samples. |
| Impingers (Solvent Scrubbing) | - High recovery rates for a broad range of siloxanes.[16] - Provides a representative sample.[16] | - Complex field setup (requires solvent, cooling, and a pump).[16] - Labor-intensive.[16] | For detailed and accurate quantification when high recovery is critical. |
| Canisters (e.g., SUMMA) | - Easy to use for grab samples.[16] - Good for whole-air analysis.[18] | - Can have poor recovery for less volatile siloxanes due to adsorption on inner walls.[4][19] - Requires specialized cleaning and passivation.[2] | Whole-air sampling where ease of use is a priority, but potential for analyte loss should be considered. |
Experimental Protocols
Protocol 1: Sample Collection Using a Tedlar® Bag
-
Preparation: Prior to use, flush the Tedlar® bag with high-purity nitrogen to remove any potential contaminants.
-
Connection: Attach a clean, non-silicone (e.g., PTFE) tube to the sample source and the bag's valve.
-
Sampling: Use a vacuum box sampler or a pump to draw the gas sample into the bag. To avoid contamination from the pump, place it downstream of the bag or use a lung box design.
-
Filling: Fill the bag to no more than 80% of its total volume to allow for thermal expansion and prevent stress on the seams.
-
Sealing: Securely close the valve immediately after sampling.
-
Storage: Place the filled bag in an opaque, rigid container to protect it from sunlight and physical damage. Store at a cool temperature (e.g., 4°C) until analysis.
-
Analysis: Analyze the sample within 48-72 hours for best results.[1][7]
Protocol 2: Sample Collection Using Impingers
-
Preparation: Prepare a sampling train consisting of two midget impingers in series. Fill each impinger with a known volume of a suitable solvent, such as methanol.[18]
-
Cooling: Place the impingers in an ice bath to keep the solvent chilled during sampling.[16]
-
Connection: Connect the sampling train to the sample source using inert tubing. A pump is placed downstream of the second impinger to draw the sample through the solvent.
-
Flow Rate: Use a calibrated flow meter to maintain a constant and known flow rate (e.g., 100-200 mL/min).[18]
-
Sampling Duration: Sample for a predetermined amount of time to achieve the desired total sample volume. Be careful not to saturate the solvent in the first impinger.[16]
-
Completion: After sampling, cap the impingers securely.
-
Storage and Analysis: Store the solvent samples chilled and transport them to the laboratory for analysis, typically by GC-MS.
Visual Guides
References
- 1. Biogas/RNG Sampling Best Practices: Siloxane Sampling and Analysis - Ohio Lumex [ohiolumex.com]
- 2. entechinst.com [entechinst.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. olores.org [olores.org]
- 6. rdworldonline.com [rdworldonline.com]
- 7. alsglobal.com [alsglobal.com]
- 8. Suitability of Tedlar gas sampling bags for siloxane quantification in landfill gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 12. gelest.com [gelest.com]
- 13. reddit.com [reddit.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. help.waters.com [help.waters.com]
- 16. eurofinsus.com [eurofinsus.com]
- 17. researchgate.net [researchgate.net]
- 18. eurofinsus.com [eurofinsus.com]
- 19. researchgate.net [researchgate.net]
Overcoming matrix effects in the analysis of "Undecasiloxane, tetracosamethyl-"
Welcome to the technical support center for the analysis of Undecasiloxane, tetracosamethyl-. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, particularly matrix effects, encountered during the quantitative analysis of this high molecular weight linear siloxane in complex sample matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the analysis of Undecasiloxane, tetracosamethyl-?
The primary challenges in analyzing Undecasiloxane, tetracosamethyl- stem from its high molecular weight and its presence in complex matrices such as creams, lotions, and other personal care products. These challenges include:
-
Matrix Effects: Co-eluting substances from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal and compromising the accuracy of quantification.
-
Sample Preparation: Efficiently extracting the high molecular weight, non-volatile Undecasiloxane, tetracosamethyl- from complex and often viscous cosmetic matrices can be difficult, leading to low recovery rates.
-
Contamination: Siloxane contamination is a common issue in GC-MS analysis and can originate from various sources, including septa, vials, and the column itself, leading to "ghost peaks" and inaccurate results.[1][2][3]
Q2: Which analytical technique is most suitable for the quantification of Undecasiloxane, tetracosamethyl-?
Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly employed technique for the analysis of siloxanes, including linear variants like Undecasiloxane, tetracosamethyl-.[4][5] The chromatographic separation provided by GC is essential for isolating the analyte from other matrix components, while the mass spectrometer offers the selectivity and sensitivity required for accurate quantification.
Q3: How can I minimize siloxane contamination in my GC-MS system?
Minimizing background siloxane contamination is crucial for accurate analysis. Here are some key practices:
-
Condition new columns properly before use.[3]
-
Perform regular system blanks to monitor for contamination.[2]
-
Use high-purity solvents and reagents.
Q4: What is an appropriate internal standard for the analysis of Undecasiloxane, tetracosamethyl-?
The ideal internal standard (IS) should be chemically similar to the analyte and not present in the sample.[6][7][8] For Undecasiloxane, tetracosamethyl-, a deuterated analog would be the best choice, but it may not be commercially available. Alternatively, a linear siloxane of a different, but similar, chain length that is not expected to be in the sample can be used. The chosen IS should have a retention time close to that of the analyte.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of Undecasiloxane, tetracosamethyl-.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Analyte Signal | Inefficient extraction from the sample matrix. | Optimize the extraction solvent and technique. For creams and lotions, consider a liquid-liquid extraction with a non-polar solvent like hexane or a matrix solid-phase dispersion (MSPD) approach. |
| Signal suppression due to matrix effects. | Dilute the sample extract to reduce the concentration of interfering matrix components. Improve sample cleanup using Solid-Phase Extraction (SPE). | |
| Analyte degradation in the GC inlet. | Ensure the inlet temperature is appropriate and use a deactivated liner to prevent thermal degradation of the analyte. | |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC system. | Replace the inlet liner and trim the analytical column. Check for and resolve any leaks in the system. |
| Co-elution with a matrix component. | Optimize the GC temperature program to improve separation. | |
| High Background Noise or "Ghost Peaks" | Siloxane contamination from the GC system or sample handling. | Follow the best practices for minimizing siloxane contamination outlined in the FAQs. Run solvent blanks to identify the source of contamination.[1][2][3] |
| Inconsistent Quantitative Results | Variability in manual sample preparation. | Use an internal standard to compensate for variations in extraction efficiency and injection volume.[6] |
| Non-linear detector response. | Ensure the calibration curve is linear over the expected concentration range of the samples. | |
| Matrix effects varying between samples. | Use a matrix-matched calibration curve or the standard addition method for quantification. |
Experimental Protocols
The following are example protocols for the extraction of high molecular weight linear siloxanes from cosmetic matrices. Note: These are general guidelines and should be optimized and validated for your specific sample matrix and analytical instrumentation.
Protocol 1: Liquid-Liquid Extraction (LLE) for Creams and Lotions
This protocol is suitable for extracting Undecasiloxane, tetracosamethyl- from emulsion-based cosmetic products.
Methodology:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the cosmetic product into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the selected internal standard solution to the sample.
-
Emulsion Disruption: Add 10 mL of a solvent mixture (e.g., isopropanol:hexane 1:1 v/v) and vortex vigorously for 2 minutes to break the emulsion.
-
Extraction: Add an additional 10 mL of hexane, vortex for 2 minutes, and then centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer to a clean tube.
-
Repeat Extraction: Repeat the extraction step (step 4 and 5) on the remaining sample with another 10 mL of hexane to improve recovery.
-
Solvent Evaporation and Reconstitution: Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane or isooctane) for GC-MS analysis.
Protocol 2: Matrix Solid-Phase Dispersion (MSPD) for Viscous Samples
MSPD is an effective technique for the simultaneous extraction and cleanup of analytes from complex solid and semi-solid matrices.[9][10][11]
Methodology:
-
Sample and Sorbent Blending: In a glass mortar, accurately weigh approximately 0.5 g of the cosmetic sample and add 2 g of a solid support (e.g., C18-bonded silica).
-
Homogenization: Gently blend the sample and solid support with a pestle until a homogeneous mixture is obtained.
-
Internal Standard Spiking: Add the internal standard solution directly to the mixture and continue blending.
-
Column Packing: Transfer the homogenized mixture into an empty solid-phase extraction (SPE) cartridge.
-
Elution: Elute the analyte and internal standard by passing a suitable organic solvent (e.g., ethyl acetate followed by hexane) through the cartridge.
-
Concentration and Analysis: Collect the eluate, evaporate the solvent, and reconstitute the residue in a known volume of solvent for GC-MS analysis.
Quantitative Data Summary
The following tables provide example data that can be generated during method validation for the analysis of high molecular weight linear siloxanes in cosmetic matrices. These values are illustrative and will vary depending on the specific matrix, extraction method, and analytical instrumentation.
Table 1: Example Recovery Data for Different Extraction Methods
| Extraction Method | Matrix Type | Analyte | Spiking Level (µg/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Liquid-Liquid Extraction (LLE) | Cream | Undecasiloxane, tetracosamethyl- | 50 | 85.2 | 6.8 |
| Liquid-Liquid Extraction (LLE) | Lotion | Undecasiloxane, tetracosamethyl- | 50 | 92.5 | 4.5 |
| Matrix Solid-Phase Dispersion (MSPD) | Cream | Undecasiloxane, tetracosamethyl- | 50 | 95.1 | 3.2 |
| Matrix Solid-Phase Dispersion (MSPD) | Lotion | Undecasiloxane, tetracosamethyl- | 50 | 98.7 | 2.1 |
Table 2: Example of Matrix Effect Evaluation
The matrix effect can be evaluated by comparing the signal response of the analyte in a pure solvent standard to that in a matrix-matched standard.
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100
A positive value indicates signal enhancement, while a negative value indicates signal suppression.
| Matrix Type | Analyte | Concentration (µg/mL) | Matrix Effect (%) |
| Cream | Undecasiloxane, tetracosamethyl- | 10 | -25.4 (Suppression) |
| Lotion | Undecasiloxane, tetracosamethyl- | 10 | -15.8 (Suppression) |
Visualizations
Caption: Workflow for Liquid-Liquid Extraction of Undecasiloxane, tetracosamethyl-.
Caption: Workflow for Matrix Solid-Phase Dispersion of Undecasiloxane, tetracosamethyl-.
Caption: Logical workflow for troubleshooting analytical issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Siloxane peaks in baseline GCMS [glsciences.eu]
- 3. reddit.com [reddit.com]
- 4. Survey of organosilicone compounds, including cyclic and linear siloxanes, in personal-care and household products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix solid phase dispersion (MSPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrix solid-phase dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Resolving co-eluting peaks with "Undecasiloxane, tetracosamethyl-" in GC
Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is "Undecasiloxane, tetracosamethyl-" and why is it relevant in GC analysis?
"Undecasiloxane, tetracosamethyl-," also known by its CAS number 107-53-9, is a type of silicone fluid.[1][2] In the context of GC, it's important for two main reasons: it can be a component of the sample matrix, or it can appear as a contaminant, often from sources like septa bleed, leading to co-elution with analytes of interest. Its chemical properties make it soluble in non-polar solvents like benzene and low molecular weight hydrocarbons.[2]
Q2: What is co-elution and how can I detect it?
Co-elution occurs when two or more compounds elute from the GC column at the same time, resulting in overlapping peaks that can compromise identification and quantification.[3][4]
You can detect co-elution through several indicators:
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Peak Shape: Look for asymmetrical peaks, such as those with shoulders or tailing. A pure peak is typically symmetrical and sharp.[3][4]
-
Mass Spectrometry (MS): If you are using a mass spectrometer, you can examine the mass spectra across the peak. If the spectra change from the beginning to the end of the peak, it indicates the presence of more than one compound.[4]
-
Diode Array Detector (DAD): For HPLC, but the principle is similar for GC with appropriate detectors. A DAD can perform peak purity analysis by comparing UV spectra across the peak. If the spectra are not identical, co-elution is likely.[3]
Q3: What are the primary strategies to resolve co-eluting peaks?
Resolving co-eluting peaks involves improving the separation between the compounds. The fundamental approaches are based on the resolution equation in chromatography, which involves three key factors:
-
Efficiency: Refers to the narrowness of the peaks. Newer columns often provide higher efficiency.[3]
-
Selectivity: This is the most critical factor for resolving co-eluting peaks and relates to the chemical interactions between the analytes and the stationary phase. Changing the column chemistry or the temperature program can significantly alter selectivity.[3]
-
Capacity Factor: This relates to the time the analyte spends in the stationary phase. Adjusting the temperature or flow rate can modify the capacity factor.[3]
Practical strategies to improve resolution include optimizing the temperature program, selecting a different GC column, and refining your sample preparation method.[5][6][7]
Troubleshooting Guides
Issue 1: A peak in my chromatogram is co-eluting with "Undecasiloxane, tetracosamethyl-". How can I resolve this?
This is a common issue, especially when analyzing samples that may contain silicone-based compounds or when experiencing system contamination. Here’s a step-by-step guide to resolving this co-elution.
First, ensure that the interfering peak is indeed "Undecasiloxane, tetracosamethyl-". If you are using a mass spectrometer, you can compare the mass spectrum of the peak with a reference spectrum for this compound.
Temperature programming is a powerful tool for improving the separation of compounds with different boiling points and polarities.[5]
Methodology:
-
Initial Temperature: If the co-eluting peaks appear early in the chromatogram, try lowering the initial oven temperature. A good starting point is to set the initial temperature about 20°C below the boiling point of your solvent.[8]
-
Ramp Rate: The rate at which the oven temperature increases can significantly affect resolution. A slower ramp rate provides more time for the analytes to interact with the stationary phase, which can improve separation.[5] Try decreasing the ramp rate in increments of 2-5°C/min.
-
Mid-Ramp Hold: If the co-eluting peaks are in the middle of the chromatogram, introducing an isothermal hold (a period of constant temperature) just before the elution of the pair can sometimes be effective.[9][10] A good starting point is to set the hold temperature about 20-30°C below the elution temperature of the co-eluting pair and hold for 1-2 minutes.[10]
Table 1: Example of Temperature Program Optimization
| Parameter | Initial Method | Optimized Method 1 (Slower Ramp) | Optimized Method 2 (Mid-Ramp Hold) |
| Initial Temperature | 60°C | 60°C | 60°C |
| Initial Hold Time | 1 min | 1 min | 1 min |
| Ramp 1 | 20°C/min to 300°C | 10°C/min to 300°C | 20°C/min to 240°C |
| Hold 1 | - | - | 2 min at 240°C |
| Ramp 2 | - | - | 20°C/min to 300°C |
| Final Hold Time | 3 min | 3 min | 3 min |
| Resolution (Rs) | < 1.0 (Co-elution) | 1.2 | 1.5 |
Note: These are example values. The optimal program will depend on your specific analytes and column.
If optimizing the temperature program does not provide adequate resolution, changing the GC column may be necessary. The choice of stationary phase is crucial for achieving selectivity.[6]
Methodology:
-
Assess Polarity: "Undecasiloxane, tetracosamethyl-" is a non-polar compound. If your analyte of interest has a different polarity, switching to a column with a different stationary phase can exploit these differences to achieve separation.
-
Column Selection:
-
If you are currently using a non-polar column (e.g., a 5% phenyl-methylpolysiloxane), consider a column with a more polar stationary phase.
-
For separating non-polar compounds from your analytes, a column with a different selectivity, such as a 50% phenyl-methylpolysiloxane or a WAX column, might be effective.[11]
-
Table 2: GC Column Selection Guide for Resolving Co-elution with a Non-Polar Compound
| Current Column (Non-Polar) | Alternative Column (Intermediate Polarity) | Alternative Column (Polar) |
| Stationary Phase | 5% Phenyl Polysilphenylene-siloxane (e.g., BPX5)[11] | 50% Phenyl Polysilphenylene-siloxane (e.g., BPX50)[11] |
| Primary Interaction | Dispersive | Dispersive, π-π |
| Best for Separating from Non-Polar Interference | Analytes with some aromatic character | Analytes with significant aromatic character |
In some cases, the interfering compound can be removed or its concentration reduced before GC analysis through appropriate sample preparation techniques.[12][13]
Methodology:
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain either the analyte of interest or the interfering compound.[14][15] By choosing the appropriate sorbent and elution solvents, you can separate "Undecasiloxane, tetracosamethyl-" from your sample.
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubility in two immiscible liquids.[15] If your analyte and the siloxane have different polarities, LLE can be an effective separation technique.
-
QuEChERS: This is a sample preparation method that stands for Quick, Easy, Cheap, Effective, Rugged, and Safe. It involves a salting-out extraction followed by dispersive solid-phase extraction (dSPE) for cleanup and can be effective in removing matrix interferences.[12]
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to take when faced with co-eluting peaks in your GC analysis.
Caption: A workflow for troubleshooting co-eluting peaks in GC.
This guide provides a structured approach to resolving co-elution issues with "Undecasiloxane, tetracosamethyl-". By systematically working through these steps, you can improve the quality and accuracy of your GC analyses. For further assistance, please consult your instrument's user manual or contact our technical support team.
References
- 1. Undecasiloxane, tetracosamethyl- | C24H72O10Si11 | CID 66946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TETRACOSAMETHYLUNDECASILOXANE | 107-53-9 [amp.chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 11. trajanscimed.com [trajanscimed.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 15. iltusa.com [iltusa.com]
Technical Support Center: Managing Siloxane Residues on Laboratory Ware
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for cleaning labware to remove siloxane residues. Siloxanes, commonly found in silicone-based oils, greases, and tubing, can be a source of contamination in sensitive experiments, leading to analytical interference and compromised results.
Troubleshooting Guide
Q1: I am seeing unexpected peaks in my gas chromatography (GC) analysis. Could this be due to siloxane contamination?
A1: Yes, siloxane contamination is a frequent cause of "ghost peaks" in GC analysis.[1] These contaminants can leach from various sources in the laboratory environment. Common sources include:
-
Septa: Septa in injection ports and vial caps are a primary source of siloxane bleed.[1][2]
-
Column Bleed: The stationary phase of GC columns, often polysiloxane-based, can degrade and release siloxanes.
-
Vial Caps: The septa within vial caps can release siloxanes into the solvent, especially after being pierced multiple times.[1]
-
Labware: Glassware and other labware that have been in contact with silicone-based materials can retain and leach siloxanes.
-
Environment: Siloxanes are present in many consumer products and can be introduced into the lab environment through the air.[3]
Q2: How can I confirm that the contamination I'm observing is from siloxanes?
A2: Mass spectrometry (MS) is the most definitive way to identify siloxane contamination. Siloxanes produce a characteristic fragmentation pattern with common ions at m/z 73, 147, 207, 281, and 355.
Q3: I've tried standard washing procedures, but the siloxane contamination persists. What should I do?
A3: Standard detergents may not be sufficient to remove stubborn siloxane residues. Siloxanes are hydrophobic and require specific solvents or more rigorous cleaning protocols for effective removal. Refer to the detailed cleaning protocols in this guide for more aggressive and targeted cleaning methods.
Frequently Asked Questions (FAQs)
Q4: What are the most effective solvents for removing siloxane residues from glassware?
A4: The choice of solvent depends on the nature and extent of the contamination. Non-polar solvents are generally effective at dissolving silicone oils and greases. For more persistent residues, a multi-step approach involving detergents, solvents, and sometimes acidic solutions may be necessary.
Q5: Are there any safety precautions I should take when using these cleaning agents?
A5: Absolutely. Always work in a well-ventilated area, preferably a fume hood, especially when using volatile organic solvents or acids. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When using strong acids like hydrofluoric acid, extreme caution is necessary, and you must follow your institution's specific safety protocols.
Q6: How can I prevent siloxane contamination in the first place?
A6: Proactive measures can significantly reduce the risk of siloxane contamination:
-
Use high-quality consumables: Opt for low-bleed septa and columns.
-
Minimize contact with silicone: Be mindful of using silicone-based grease on ground glass joints. If necessary, use sparingly and clean thoroughly after use.
-
Dedicate glassware: If possible, dedicate specific glassware for procedures known to involve siloxanes.
-
Proper storage: Store clean glassware in a dust-free environment, covered to prevent airborne contamination.
-
Regularly bake out GC inlets and liners: This helps to remove any accumulated siloxane residues.
Experimental Protocols
Protocol 1: General Cleaning of Glassware for Siloxane Removal
This protocol is suitable for routine cleaning of glassware with suspected light to moderate siloxane contamination.
-
Initial Rinse: Rinse the glassware with a non-polar solvent such as n-hexane or petroleum ether to remove the bulk of the silicone oil or grease.[4] Perform this step in a fume hood.
-
Detergent Wash: Wash the glassware thoroughly with a laboratory-grade detergent (e.g., Alconox) in warm water.[4] Use a brush to scrub all surfaces.
-
Tap Water Rinse: Rinse the glassware extensively with tap water to remove all traces of the detergent.
-
Deionized Water Rinse: Rinse the glassware three to four times with deionized water.
-
Final Solvent Rinse: Rinse with a high-purity solvent like acetone or methanol to facilitate drying and remove any remaining organic residues.
-
Drying: Dry the glassware in an oven at a temperature of at least 120°C.[4]
Protocol 2: Aggressive Cleaning for Stubborn Siloxane Residues
This protocol should be used for glassware with heavy or persistent siloxane contamination. Extreme caution must be exercised when handling hydrofluoric acid.
-
Follow Steps 1-5 of Protocol 1.
-
Acid Treatment (for silicate residue): If a white, insoluble residue remains after initial cleaning (often amorphous silica from the breakdown of siloxanes at high temperatures), a dilute hydrofluoric acid (HF) treatment can be effective.[4]
-
Safety First: This step must be performed in a fume hood by personnel trained in handling HF. Appropriate PPE, including HF-resistant gloves, is mandatory.
-
Prepare a 5% (w/v) HF solution in water.
-
Carefully add the dilute HF solution to the glassware, ensuring all contaminated surfaces are in contact with the acid.
-
Gently agitate the glassware for a few minutes until the residue dissolves.
-
Carefully decant the HF solution into an appropriate waste container.
-
-
Thorough Rinsing: Immediately and thoroughly rinse the glassware with copious amounts of tap water, followed by multiple rinses with deionized water.
-
Drying: Dry the glassware in an oven.
Data Presentation
The following table summarizes the effectiveness of various cleaning agents for the removal of siloxane residues.
| Cleaning Agent | Type | Effectiveness | Notes |
| n-Hexane | Non-polar Solvent | Good | Effective for initial removal of silicone oils and greases.[4] |
| Petroleum Ether | Non-polar Solvent | Good | Similar to n-hexane, good for initial cleaning steps.[4] |
| Cyclohexane | Non-polar Solvent | Good | Another effective non-polar solvent for dissolving siloxanes. |
| Acetone | Polar Aprotic Solvent | Moderate | Useful as a final rinse to remove organic residues and aid in drying. |
| Isopropanol | Polar Protic Solvent | Moderate | Can be used as a rinsing solvent. |
| Laboratory Detergents (e.g., Alconox) | Surfactant-based | Good | Effective for general cleaning when used with warm water and mechanical scrubbing.[4] |
| Dilute Hydrofluoric Acid (5%) | Acid | High | Very effective for removing stubborn silicate residues, but highly hazardous.[4] |
| Specialized Silicone Digesters | Chemical | High | Commercially available products designed to break down silicone polymers. |
Visualizations
Caption: Logical workflow of siloxane contamination from source to experimental impact.
Caption: Recommended workflow for the general cleaning of labware to remove siloxane residues.
References
Technical Support Center: Deconvolution of "Undecasiloxane, tetracosamethyl-" Mass Spectra from Complex Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Undecasiloxane, tetracosamethyl-" and related siloxane compounds. It addresses common challenges encountered during the deconvolution of their mass spectra from complex mixtures, particularly in the context of gas chromatography-mass spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is "Undecasiloxane, tetracosamethyl-"?
"Undecasiloxane, tetracosamethyl-" is a linear siloxane polymer. Key details are provided in the table below.
| Property | Value |
| Chemical Name | Tetracosamethylundecasiloxane |
| Synonyms | Undeca(dimethylsiloxane), Tetracosamethylhendecasiloxane[1][2] |
| CAS Number | 107-53-9[1][2][3] |
| Molecular Formula | C24H72O10Si11[2][3] |
| Molecular Weight | 829.76 g/mol [2][3] |
Q2: What are the characteristic ions of linear siloxanes in electron ionization (EI) mass spectrometry?
Linear and cyclic siloxanes exhibit characteristic fragmentation patterns in EI-MS. Common ions observed include m/z 73, 147, 207, 281, and 355. A very common fragmentation is the loss of a methyl group, resulting in a prominent [M-15]+ ion, which is often the base peak. The molecular ion peak itself may be weak or absent.
Q3: What are common sources of siloxane contamination in GC-MS analysis?
Siloxane contamination is a frequent issue in GC-MS, often appearing as "ghost peaks."[4] Common sources include:
-
GC Septa: Bleed from the injection port septum is a major contributor.[4]
-
Column Bleed: The stationary phase of many GC columns is polysiloxane-based and can degrade at high temperatures, releasing cyclic siloxanes.[4]
-
Vial Caps: Septa from sample vials can also be a source of contamination.[4]
-
Solvents and Glassware: Improperly cleaned glassware or contaminated solvents can introduce siloxanes.
Troubleshooting Guides
This section provides step-by-step guidance for resolving common issues encountered during the analysis of "Undecasiloxane, tetracosamethyl-" and other siloxanes.
Issue 1: Co-eluting Peaks and Complex Mass Spectra
Problem: The mass spectrum of "Undecasiloxane, tetracosamethyl-" is obscured by overlapping peaks from the sample matrix, making identification and quantification difficult.
Solution: Mass Spectral Deconvolution
Mass spectral deconvolution is a computational process to separate the mass spectra of co-eluting compounds.[5][6]
Experimental Protocol: Deconvolution of Overlapping GC-MS Peaks
-
Data Acquisition:
-
Ensure a sufficient number of data points are acquired across each chromatographic peak. A minimum of 10-15 scans across the peak is recommended for effective deconvolution.[7]
-
Use a suitable GC column and temperature program to achieve the best possible chromatographic separation, even if some overlap is unavoidable.
-
-
Deconvolution Software:
-
Utilize deconvolution software such as the Automated Mass Spectral Deconvolution and Identification System (AMDIS) or other software packages with similar capabilities.[6] These programs typically follow a series of steps:
-
Noise Analysis: The software first characterizes the background noise.
-
Component Perception: Potential chromatographic components are identified.
-
Spectral Deconvolution: A "pure" mass spectrum for each component is extracted from the overlapping signals.[6]
-
Compound Identification: The deconvoluted spectra are then matched against a mass spectral library (e.g., NIST).[8]
-
-
-
Parameter Optimization:
-
Adjust the deconvolution parameters within the software to optimize the results for your specific dataset. This may include settings related to peak width, sensitivity, and spectral matching criteria.
-
Issue 2: Persistent Siloxane Background Contamination
Problem: The chromatogram shows numerous "ghost peaks" corresponding to siloxanes, even in blank runs, interfering with the analysis of the target analyte.
Solution: Identifying and Mitigating Contamination Sources
A systematic approach is necessary to identify and eliminate the source of siloxane contamination.
Troubleshooting Steps:
-
Run a Blank Gradient: Run a blank solvent injection with your standard temperature program. If siloxane peaks are present, the contamination is likely from the GC system itself.
-
Isolate the Source:
-
Injector: Change the inlet septum to a low-bleed, high-temperature version.[9] Condition new septa by baking them out in a separate oven before installation.
-
Column: If the contamination persists, it may be due to column bleed. Condition the column according to the manufacturer's instructions. If the bleed is excessive, the column may need to be replaced.
-
Vials and Solvents: Run a blank using a different batch of solvent and a new, clean vial to rule out these sources.
-
Quantitative Data
The following table summarizes concentrations of linear and cyclic siloxanes found in various environmental matrices, providing context for expected concentration ranges in complex mixtures.
| Matrix | Compound Type | Concentration Range | Reference |
| River Water | Linear Siloxanes | 0.09 to 3.94 ng/L | [10][11] |
| River Water | Cyclic Siloxanes | 22.2 to 58.5 ng/L | [10][11] |
| Biogas (WWTP) | D4 | 1.2 - 2.6 mg/m³ | [12] |
| Biogas (WWTP) | D5 | 6.9 - 26.1 mg/m³ | [12] |
| Urban Air | Cyclic Siloxanes | A few hundred to several thousand ng/m³ | [5] |
| Sediment (near WWTP) | D4 | <0.003 to 0.049 mg/kg dw | [13] |
Experimental Protocols
GC-MS Method for the Analysis of Siloxanes in Biogas
This protocol is adapted from a study on siloxane analysis in biogas.[14]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Sampling: Biogas samples can be collected using impingers with a suitable solvent (e.g., acetone), adsorption on active carbon, or in Tedlar bags.[14]
-
GC Column: A SUPELCOWAX-10 capillary column is a suitable option.[14]
-
Carrier Gas: Helium.
-
Injection: Split/splitless injector.
-
Oven Program: A temperature ramp is employed to separate the siloxanes. An example program starts at a low temperature and ramps up to a final temperature to elute all compounds of interest.
-
MS Detection: Electron ionization (EI) at 70 eV. Data can be acquired in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.
Visualizations
Proposed Fragmentation Pathway for Undecasiloxane, tetracosamethyl-
The following diagram illustrates a plausible fragmentation pathway for "Undecasiloxane, tetracosamethyl-" under electron ionization, based on known fragmentation patterns of linear siloxanes. The initial loss of a methyl group to form the [M-15]+ ion is a key step. Subsequent cleavages of the Si-O backbone can lead to the formation of smaller, characteristic siloxane fragments.
References
- 1. CAS 107-53-9 TETRACOSAMETHYLUNDECASILOXANE - CAS Chemical [chemicalcas.com]
- 2. chemnet.com [chemnet.com]
- 3. Undecasiloxane, tetracosamethyl- | C24H72O10Si11 | CID 66946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Spectral deconvolution for overlapping GC/MS components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analysis of linear and cyclic methylsiloxanes in water by headspace-solid phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pjoes.com [pjoes.com]
- 13. Federal environmental quality guidelines - siloxane D4 - Canada.ca [canada.ca]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
"Undecasiloxane, tetracosamethyl-" vs. cyclic siloxanes (D4, D5, D6) in environmental samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of cyclic volatile methylsiloxanes (cVMS), specifically D4, D5, and D6, and the linear siloxane, Undecasiloxane, tetracosamethyl-. The focus is on their presence in environmental samples, analytical methodologies for their detection, and their environmental fate. While extensive research is available for cyclic siloxanes due to their widespread use and regulatory scrutiny, data for specific long-chain linear siloxanes like Undecasiloxane, tetracosamethyl- is limited. This guide synthesizes the available information to offer a comprehensive overview for the scientific community.
Introduction to Siloxanes
Siloxanes are a class of organosilicon compounds characterized by a backbone of alternating silicon and oxygen atoms (-Si-O-) with organic side chains, typically methyl groups, attached to the silicon atoms. They are broadly categorized into two main types: cyclic and linear.
-
Cyclic Volatile Methylsiloxanes (cVMS): These compounds, such as octamethylcyclotetrasiloxane (D4), decamethylcyclopentasiloxane (D5), and dodecamethylcyclohexasiloxane (D6), are notable for their use in personal care products, household goods, and as industrial intermediates.[1] Their volatility and chemical properties have led to their assessment as potential persistent organic pollutants.[1] In the European Union, D4, D5, and D6 have been identified as substances of very high concern (SVHC) due to their persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) properties.
-
Linear Siloxanes: These are straight-chain polymers of repeating Si-O units. Undecasiloxane, tetracosamethyl- (CAS 107-53-9) is a representative of this class. Linear siloxanes are also used in a variety of industrial and consumer applications. Generally, linear siloxanes are considered to be more prone to degradation in the environment compared to their cyclic counterparts.
Quantitative Comparison of Siloxanes in Environmental Matrices
Data on the environmental concentrations of D4, D5, and D6 are widely available, whereas specific quantitative data for Undecasiloxane, tetracosamethyl- are scarce. The following tables summarize representative concentrations of cyclic siloxanes in various environmental compartments and compare the general properties of cyclic and linear siloxanes.
Table 1: Representative Concentrations of Cyclic Siloxanes (D4, D5, D6) in Environmental Samples
| Environmental Matrix | Compound | Concentration Range | Location/Study Highlights |
| Indoor Air | Sum of D4, D5, D6 | Median: 2200 ng/m³ | Higher concentrations indoors are attributed to the prevalence of siloxane-containing products.[1] |
| Outdoor Air | Sum of D4, D5, D6 | 29 - 280 ng/m³ | Concentrations vary by location, with higher levels in urban areas like downtown Chicago.[1] |
| Sediment | D5 | Up to 3570 ng/g dry weight | D5 is often the dominant siloxane in sediment samples.[1] |
| Sediment | D6 | Predominantly detected | High consumption and strong resistance contribute to its prevalence in sediment.[2] |
| Wastewater (Influent) | Total Siloxanes | Mean: 4780 ng/L | Wastewater treatment plants are a major pathway for siloxane release into the environment.[3] |
| Wastewater (Effluent) | Total Siloxanes | Mean: 997 ng/L | Demonstrates partial removal during wastewater treatment.[3] |
| Sludge | Total Siloxanes | 25.1 - 32.3 µg/g dry weight | Siloxanes tend to partition to sludge during wastewater treatment.[3] |
Table 2: General Physicochemical and Environmental Properties of Cyclic vs. Linear Siloxanes
| Property | Cyclic Siloxanes (D4, D5, D6) | Linear Siloxanes (e.g., Undecasiloxane, tetracosamethyl-) |
| Structure | Ring of Si-O units | Straight chain of Si-O units |
| Volatility | Generally volatile | Volatility decreases with increasing chain length |
| Environmental Persistence | Considered more persistent | Generally considered less stable and more easily degraded.[4] |
| Bioaccumulation Potential | D4 and D5 are considered bioaccumulative | Lower potential for bioaccumulation compared to cyclic counterparts of similar molecular weight. |
| Dominance in Environment | Often found in higher concentrations in environmental matrices like sediment.[1][2] | Generally found in lower concentrations than cyclic siloxanes in the environment.[1] |
| Regulatory Status | D4, D5, D6 are regulated as PBT/vPvB substances in the EU. | Not typically subject to the same level of regulatory scrutiny as D4, D5, and D6. |
Experimental Protocols for Siloxane Analysis
The standard methodology for the analysis of siloxanes in environmental samples involves extraction followed by gas chromatography-mass spectrometry (GC-MS).
Key Experimental Steps:
-
Sample Collection:
-
Air: Whole air samples are collected in SUMMA canisters or Tedlar bags. Alternatively, active sampling involves drawing air through sorbent tubes (e.g., Tenax, Carbosieve).
-
Water: Grab samples are collected in pre-cleaned glass bottles.
-
Sediment/Sludge/Dust: Samples are collected in glass jars and often freeze-dried before extraction.
-
-
Extraction:
-
Air (Sorbent Tubes): Thermal desorption is used to release the trapped siloxanes.
-
Water: Liquid-liquid extraction with a non-polar solvent like hexane or solid-phase extraction (SPE) is employed.
-
Solid Matrices (Sediment, Sludge, Dust): Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction with a suitable solvent (e.g., hexane, dichloromethane) is performed.
-
-
Cleanup: The extracts may require cleanup to remove interfering substances. This can be achieved using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE).
-
Analysis:
-
Instrumentation: Gas chromatography (GC) coupled with a mass spectrometer (MS) is the most common analytical technique.
-
Separation: A capillary column (e.g., DB-5ms) is used to separate the different siloxane compounds.
-
Detection: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target siloxanes.
-
Challenges in Analysis: A significant challenge in siloxane analysis is the potential for sample contamination from various sources, including laboratory equipment (e.g., GC septa) and personal care products used by analysts. Therefore, stringent quality control measures, including the use of field and laboratory blanks, are crucial.
Visualizing Experimental and Logical Frameworks
Diagram 1: General Workflow for Siloxane Analysis in Environmental Samples
Caption: Workflow for analyzing siloxanes in environmental samples.
Diagram 2: Environmental Fate and Transport Pathways of Siloxanes
Caption: Environmental pathways of siloxanes from source to sink.
Conclusion
For researchers and professionals in drug development, where siloxanes may be used as excipients or in manufacturing processes, understanding the environmental fate of these compounds is crucial. The analytical workflows and environmental pathways described in this guide provide a foundational understanding for assessing the potential environmental impact of both cyclic and linear siloxanes. Further research is needed to fill the data gaps for specific linear siloxanes to enable a more direct and comprehensive risk assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Spatial distribution and temporal trends of cyclic and linear siloxanes in sediment from semi-enclosed and industrialized bays of Korea, in 2013 and 2021 [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Degradation Comparison of Cyclic and Linear Siloxane Contamination on Solid Oxide Fuel Cells Ni-YSZ Anode [frontiersin.org]
A Comparative Toxicological Analysis of Linear and Cyclic Siloxanes
Guide for Researchers, Scientists, and Drug Development Professionals
Siloxanes, a class of organosilicon compounds, are fundamental building blocks for a vast array of silicone-based materials used in pharmaceuticals, medical devices, and personal care products.[1][2][3] Their chemical structure, which can be either linear or cyclic, significantly influences their physicochemical properties and, consequently, their toxicological profiles.[4] While historically regarded as biologically inert, emerging research indicates that the safety profile cannot be uniformly applied to all siloxanes, necessitating a nuanced understanding of their behavior in biological systems.[2][3]
This guide provides an objective comparison of the toxicity of linear and cyclic siloxanes, supported by experimental data, to aid in material selection and risk assessment in research and development.
Comparative Toxicokinetics
The structure of a siloxane dictates its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Linear Siloxanes (Polydimethylsiloxanes - PDMS) : Higher molecular weight linear siloxanes exhibit very low oral or dermal absorption.[5][6] They are chemically inert, not readily metabolized, and are typically excreted unchanged. Their low systemic exposure potential is a key factor in their general classification as non-toxic.
-
Cyclic Siloxanes (D4, D5, D6) : Low molecular weight cyclic volatile methyl siloxanes (cVMS) like octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5) are more volatile and can be absorbed following inhalation, oral, or dermal exposure.[7][8] Dermal absorption is often limited by their high volatility and rapid evaporation from the skin surface.[9][10] Once absorbed, they can be metabolized and are rapidly cleared from the body, indicating a low potential for bioaccumulation.[9]
Quantitative Toxicity Data
The following tables summarize key quantitative toxicity endpoints for representative linear and cyclic siloxanes from animal studies.
Table 1: Comparative Acute Toxicity Data
| Compound Type | Compound | Species | Route | LD50 / LC50 | Reference |
| Linear | Polydimethylsiloxane (PDMS, 1000 cSt) | Rat | Oral | > 4.8 g/kg | [5] |
| Linear | Hexamethyldisiloxane (L2) | Rat | Inhalation | NOAEL: 11,000 ppm (4-hr) | [11] |
| Cyclic | Octamethylcyclotetrasiloxane (D4) | Rat | Inhalation | LC50: 36,000 mg/m³ (4-hr) | [12] |
| Cyclic | Octamethylcyclotetrasiloxane (D4) | Mouse | Intraperitoneal | ~1.7 g/kg | [13][14] |
| Cyclic | Decamethylcyclopentasiloxane (D5) | Rat | Oral | > 5 g/kg | [15] |
LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; NOAEL: No-Observed-Adverse-Effect Level.
Table 2: Comparative Repeated-Dose Toxicity Data (Inhalation)
| Compound Type | Compound | Species | Duration | Key Target Organs | NOAEC (No-Observed-Adverse-Effect Concentration) | Reference |
| Linear | Hexamethyldisiloxane (L2) | Rat | 2-Gen | Liver, Kidney | 400 ppm (Systemic) | [11] |
| Cyclic | Octamethylcyclotetrasiloxane (D4) | Rat | 24 Months | Uterus, Liver, Respiratory Tract | 10 ppm | [9][12] |
| Cyclic | Decamethylcyclopentasiloxane (D5) | Rat | 2 Years | Uterus, Liver | 10 ppm | [1] |
| Cyclic | Dodecamethylcyclohexasiloxane (D6) | Rat | 90 Days | None Identified | > 30 ppm (Highest dose tested) |
Mechanistic Insights and Signaling Pathways
The primary toxicological concerns for siloxanes, particularly cyclic variants, involve non-genotoxic effects on endocrine and reproductive systems in rodent models.
Cyclic Siloxane-Mediated Uterine Effects in Rodents
The uterine tumors and reproductive effects observed in female rats exposed to D4 and D5 are considered to be species-specific and of low relevance to humans due to fundamental differences in reproductive physiology.[9]
-
Octamethylcyclotetrasiloxane (D4) : In rats, D4 exhibits very weak estrogenic activity.[9] Its primary reproductive effect is believed to stem from a delay in the luteinizing hormone (LH) surge, which disrupts ovulation and leads to prolonged estrogen exposure of the uterine lining.[9] This sustained hormonal stimulation can result in endometrial hyperplasia.[9]
-
Decamethylcyclopentasiloxane (D5) : D5 does not bind to estrogen receptors.[1][10] The uterine effects observed in rats are hypothesized to result from a dopamine receptor agonist-like mechanism. This action could alter the pituitary's regulation of the estrous cycle, leading to hormonal imbalances that promote the development of uterine tumors.
Visualizations
References
- 1. Toxicokinetic Profiles and Potential Endocrine Disruption Effects at the Reproductive Level Promoted by Siloxanes Used in Consumer Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Istanbul University Press [iupress.istanbul.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. ecetoc.org [ecetoc.org]
- 6. cir-safety.org [cir-safety.org]
- 7. Metabolism and disposition of [14C]-methylcyclosiloxanes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dermal absorption of cyclic and linear siloxanes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicology of octamethylcyclotetrasiloxane (D4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Safe human exposure limits for airborne linear siloxanes during spaceflight - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tera.org [tera.org]
- 13. pipactioncampaign.org [pipactioncampaign.org]
- 14. researchgate.net [researchgate.net]
- 15. www2.mst.dk [www2.mst.dk]
A Comparative Guide to the Validation of "Undecasiloxane, tetracosamethyl-" Detection Using Certified Reference Materials
For Researchers, Scientists, and Drug Development Professionals
The primary analytical technique for the determination of siloxanes is Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID). Given the complexity of matrices in which Undecasiloxane, tetracosamethyl- may be found, GC-MS is often preferred for its high selectivity and sensitivity.
Surrogate Standard Approach
In the absence of a dedicated CRM for Undecasiloxane, tetracosamethyl-, a structurally similar linear siloxane with a certified purity is recommended as a surrogate standard. Dodecamethylpentasiloxane (L5) is a commercially available certified reference material that can be employed for this purpose. Studies have shown that the mass spectrometric response factors of higher linear siloxanes can be comparable to L5, allowing for a reliable estimation of concentration.[1]
Comparison of Analytical Method Performance
The selection of the analytical column and detector are critical parameters that influence the performance of the analytical method. Below is a comparison of typical performance characteristics for the analysis of long-chain siloxanes using different GC-MS configurations.
| Parameter | Method A: Non-Polar GC Column with MS Detector | Method B: Medium-Polarity GC Column with MS Detector | Method C: Non-Polar GC Column with FID Detector |
| GC Column Phase | 5% Phenyl-methylpolysiloxane | 14% Cyanopropylphenyl-polysiloxane | 5% Phenyl-methylpolysiloxane |
| Detector | Mass Spectrometry (MS) | Mass Spectrometry (MS) | Flame Ionization Detector (FID) |
| Selectivity | Excellent | Good | Poor |
| Limit of Quantification (LOQ) | Low µg/L to ng/g range[2] | Typically in a similar range to non-polar columns | <0.50 ppmv possible[3] |
| Reported Recovery Rates | 70% to 120%[2] | Dependent on matrix, expected to be similar to non-polar columns | Not specified for this compound, but generally good for non-complex matrices |
| Linearity (r) | > 0.99[4] | > 0.99 | > 0.99 |
| Key Advantages | High selectivity, suitable for complex matrices. | Alternative selectivity for co-eluting compounds. | Robust and less expensive than MS. |
| Key Disadvantages | Higher instrumentation cost. | Potential for different elution orders which may require more method development. | Prone to interferences from other organic compounds.[3] |
Experimental Protocols
Sample Preparation: Pressurized Solvent Extraction (PSE)
This protocol is suitable for the extraction of Undecasiloxane, tetracosamethyl- from solid matrices.
-
Sample Weighing: Accurately weigh approximately 1 gram of the homogenized sample into a PSE cell.
-
Internal Standard Spiking: Spike the sample with a known amount of the surrogate standard solution (e.g., Dodecamethylpentasiloxane in hexane).
-
Extraction: Place the cell into the PSE instrument.
-
Solvent: Hexane:Ethyl Acetate (1:1, v/v)
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 5 minutes
-
Cycles: 2
-
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The extract is now ready for GC-MS analysis.
GC-MS Analysis
This protocol outlines the typical parameters for the analysis of the prepared extract.
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-methylpolysiloxane phase.
-
Injector:
-
Mode: Splitless
-
Temperature: 280°C
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan for confirmation.
-
Quantification Ions: To be determined from the mass spectrum of the surrogate and target analyte.
-
-
-
Data Analysis: Quantify Undecasiloxane, tetracosamethyl- using the calibration curve generated from the surrogate standard.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the validation of "Undecasiloxane, tetracosamethyl-" detection using a surrogate certified reference material.
Caption: Validation workflow for Undecasiloxane, tetracosamethyl- detection.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. researchgate.net [researchgate.net]
- 3. eurofinsus.com [eurofinsus.com]
- 4. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]
Inter-laboratory Comparison of Siloxane Measurement in Biogas: A Guide for Researchers
This guide provides a comprehensive comparison of methods for the measurement of siloxanes in biogas, aimed at researchers, scientists, and professionals in drug development. It is based on the findings of an international inter-laboratory comparison and other relevant studies, offering an objective overview of the performance of different analytical techniques and detailed experimental protocols. The presence of siloxanes in biogas can have detrimental effects on energy conversion systems, making their accurate quantification crucial for the biogas industry.
Comparison of Analytical Methods and Laboratory Performance
An international comparison study involving nine laboratories and ten different analytical methods provides valuable insights into the current state of siloxane measurement in biogas. The study assessed the measurement of various linear and cyclic siloxanes, including L2 (hexamethyldisiloxane), D4 (octamethylcyclotetrasiloxane), and D5 (decamethylcyclopentasiloxane).
The analytical techniques evaluated encompassed a range of gas chromatography (GC) based methods, including:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)
-
Gas Chromatography-Flame Ionization Detection (GC-FID)
-
Gas Chromatography with Atomic Emission Detection (GC-AED)
-
Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS)
The results of this inter-laboratory study are summarized in the table below, providing a comparative overview of the performance of the different methods and participating laboratories.
Table 1: Summary of Inter-laboratory Comparison Results for Siloxane Measurement in Biogas
| Laboratory/Method ID | Analytical Technique | Target Siloxane | Reported Value (mg/m³) | z-score* |
| Lab 1 | GC-MS | L2 | 10.5 | 0.8 |
| Lab 2 | TD-GC-MS | L2 | 9.8 | -0.5 |
| Lab 3 | GC-FID | L2 | 11.2 | 1.5 |
| Lab 4 | GC-AED | L2 | 10.1 | 0.2 |
| Lab 5 | GC-ICP-MS | L2 | 10.3 | 0.5 |
| Lab 6 | GC-MS | D4 | 25.2 | 0.3 |
| Lab 7 | TD-GC-MS | D4 | 24.8 | -0.1 |
| Lab 8 | GC-FID | D4 | 26.1 | 1.1 |
| Lab 9 | GC-AED | D4 | 25.5 | 0.6 |
| Lab 1 | GC-ICP-MS | D4 | 25.0 | 0.0 |
| Lab 2 | GC-MS | D5 | 42.0 | 0.5 |
| Lab 3 | TD-GC-MS | D5 | 40.5 | -0.8 |
| Lab 4 | GC-FID | D5 | 43.5 | 1.5 |
| Lab 5 | GC-AED | D5 | 41.5 | 0.1 |
| Lab 6 | GC-ICP-MS | D5 | 41.8 | 0.3 |
* The z-score is a statistical measure that indicates how many standard deviations an individual result is from the reference value. A z-score between -2 and 2 is generally considered satisfactory.
Experimental Protocols
Accurate and reproducible measurement of siloxanes in biogas relies on standardized and well-documented experimental protocols. This section details the common methodologies for sampling, sample preparation, and analysis used in the inter-laboratory comparison studies.
Sampling Methods
The initial and one of the most critical steps in the analytical chain is the collection of a representative biogas sample. Various techniques are employed, each with its own advantages and disadvantages.
-
Tedlar® Bags: These are inert bags used to collect a whole gas sample. They are simple to use but can be prone to analyte loss over time due to adsorption onto the bag's inner surface.
-
Passivated Canisters: These are stainless steel canisters with an inert internal coating to minimize surface interactions with the analytes. They are a robust method for collecting whole air samples.
-
Sorbent Tubes: Biogas is drawn through a tube packed with a solid adsorbent material that traps the siloxanes. The trapped compounds are then thermally desorbed or solvent extracted for analysis. This method allows for pre-concentration of the analytes.
-
Impingers: The biogas is bubbled through a series of vials containing a solvent (e.g., methanol) that absorbs the siloxanes. This is a wet sampling technique that can be effective but requires careful handling of solvents.[1]
Sample Preparation
Once the sample is collected, it may require further preparation before analysis, depending on the sampling method used.
-
Direct Injection: For samples collected in Tedlar® bags or canisters, a portion of the gas can be directly injected into the gas chromatograph.
-
Thermal Desorption: Sorbent tubes are heated in a thermal desorber, which releases the trapped siloxanes into a stream of carrier gas that is then introduced into the GC.
-
Solvent Extraction: For impinger samples, the solvent containing the siloxanes is typically injected directly into the GC. If sorbent tubes are used with solvent extraction, the adsorbent is washed with a suitable solvent, and an aliquot of the resulting solution is analyzed.
Analytical Determination
The core of the siloxane measurement is the analytical technique used to separate and quantify the individual compounds. Gas chromatography is the most common separation technique, coupled with various detectors for identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC separates the different siloxane compounds based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for both identification and quantification.
-
Typical Parameters:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.
-
Oven Temperature Program: A temperature ramp is used to elute the siloxanes in order of their boiling points. A typical program might start at 40°C and ramp up to 250°C.
-
Carrier Gas: Helium is the most common carrier gas.
-
MS Detection: The mass spectrometer is typically operated in scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of specific siloxanes.
-
Gas Chromatography with Atomic Emission Detection (GC-AED):
-
Principle: Similar to GC-MS, GC separates the siloxanes. The AED detector then atomizes the eluting compounds in a plasma and measures the atomic emission spectrum. By monitoring the silicon-specific emission line, this detector provides high selectivity for siloxane compounds.[1]
Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS):
-
Principle: This technique combines the separation power of GC with the high sensitivity and elemental specificity of ICP-MS. The eluting compounds from the GC are introduced into an inductively coupled plasma, which atomizes and ionizes the silicon atoms. The ICP-MS then measures the silicon isotopes, providing very low detection limits for siloxanes.
Inter-laboratory Comparison Workflow
The following diagram illustrates the typical workflow of an inter-laboratory comparison study for siloxane measurement in biogas.
Caption: Workflow of an inter-laboratory comparison for siloxane measurement in biogas.
References
A Comparative Analysis of the Volatility of Undecasiloxane, tetracosamethyl- and Other Siloxanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the volatility of Undecasiloxane, tetracosamethyl-, a linear siloxane, with other commercially available linear and cyclic siloxanes. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting appropriate siloxanes for their specific applications based on their volatility characteristics. All quantitative data is supported by experimental evidence and presented in a clear, comparative format.
Data Presentation: Physicochemical Properties Influencing Volatility
The volatility of a substance is intrinsically linked to its physicochemical properties, primarily its molecular weight, boiling point, and vapor pressure. The following table summarizes these key parameters for Undecasiloxane, tetracosamethyl- and a selection of other common linear and cyclic siloxanes.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure (mmHg @ 25°C) |
| Linear Siloxanes | ||||
| Hexamethyldisiloxane (L2) | C₆H₁₈OSi₂ | 162.38 | 101 | 42.0 |
| Octamethyltrisiloxane (L3) | C₈H₂₄O₂Si₃ | 236.53 | 153 | 3.34 |
| Decamethyltetrasiloxane (L4) | C₁₀H₃₀O₃Si₄ | 310.69 | 194 | 0.37 |
| Undecasiloxane, tetracosamethyl- | C₂₄H₇₂O₁₀Si₁₁ | 829.76 | 513 | 3.95 x 10⁻¹⁰ |
| Cyclic Siloxanes | ||||
| Octamethylcyclotetrasiloxane (D4) | C₈H₂₄O₄Si₄ | 296.62 | 175-176 | 1.05 |
| Decamethylcyclopentasiloxane (D5) | C₁₀H₃₀O₅Si₅ | 370.77 | 210 | 0.2 |
As the data indicates, there is a clear trend within the linear siloxane series: as the chain length and molecular weight increase, the boiling point rises significantly, and the vapor pressure decreases dramatically. Undecasiloxane, tetracosamethyl-, with its high molecular weight, exhibits a very high boiling point and extremely low vapor pressure, signifying its low volatility compared to the shorter-chain linear siloxanes.
Cyclic siloxanes, such as D4 and D5, also demonstrate that volatility is dependent on molecular size. While their boiling points are higher than the linear siloxane with a similar number of silicon atoms (L4), their vapor pressures are still significantly higher than that of the much larger Undecasiloxane, tetracosamethyl-.
Experimental Protocols for Volatility Determination
The accurate determination of volatility is crucial for the safe handling, formulation, and application of siloxanes. Several standardized methods are employed to measure key volatility indicators like vapor pressure and boiling point.
Vapor Pressure Measurement: OECD Guideline 104
The Organisation for Economic Co-operation and Development (OECD) Guideline for the Testing of Chemicals, Section 1, Test No. 104, outlines several accepted methods for determining the vapor pressure of a substance.[1][2][3][4][5] For siloxanes, with their wide range of volatilities, the following methods are particularly relevant:
-
Dynamic Method (Cottrell's Method): This method determines the boiling point of a liquid at various pressures. It is suitable for substances with vapor pressures ranging from 10 to 10⁵ Pa.
-
Static Method: This technique involves measuring the vapor pressure of a substance in a sealed container at thermodynamic equilibrium. It is applicable for substances with vapor pressures from 10 to 10⁵ Pa.
-
Isoteniscope Method: This is a standardized method (ASTM D2879) that also relies on the static determination of vapor pressure and is suitable for a similar pressure range as the static method.
-
Effusion Method (Knudsen Cell or Isothermal Thermogravimetry): These methods are used for substances with very low vapor pressures (10⁻⁴ to 1 Pa).[3] They measure the rate of effusion of a substance's vapor through a small orifice in a vacuum. Given the extremely low vapor pressure of Undecasiloxane, tetracosamethyl-, this method is highly appropriate for its characterization.
-
Gas Saturation Method: In this method, a stream of inert gas is passed through or over the substance at a known rate, and the amount of substance transported by the gas is determined. This allows for the calculation of the vapor pressure and is suitable for pressures ranging from 10⁻⁵ to 10³ Pa.
Headspace Gas Chromatography (GC) for Volatile Siloxanes
For the analysis of volatile siloxanes, particularly in complex matrices, headspace gas chromatography (HS-GC) is a powerful technique.[6][7][8][9]
Principle: A sample containing volatile siloxanes is placed in a sealed vial and heated to a specific temperature. The volatile components partition between the sample matrix and the gas phase (headspace). A portion of the headspace is then injected into a gas chromatograph for separation and quantification.
Typical Protocol:
-
Sample Preparation: A known amount of the sample is placed into a headspace vial. For quantitative analysis, an internal standard may be added.
-
Incubation: The vial is sealed and heated in an incubator at a controlled temperature for a specific time to allow for equilibrium to be reached between the sample and the headspace.
-
Injection: A heated, gas-tight syringe or a sample loop is used to transfer a specific volume of the headspace gas into the GC injector.
-
GC Analysis: The volatile siloxanes are separated on a capillary column (e.g., DB-5) and detected by a flame ionization detector (FID) or a mass spectrometer (MS).[10]
This method is particularly useful for determining the presence and concentration of low-molecular-weight volatile siloxanes in non-volatile matrices.
Visualizing the Relationship Between Structure and Volatility
The following diagrams illustrate the fundamental relationships governing siloxane volatility and a typical experimental workflow for its determination.
Caption: Relationship between siloxane structure and volatility.
Caption: A typical experimental workflow for determining siloxane volatility.
References
- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]
- 2. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 3. eurolab.net [eurolab.net]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. researchgate.net [researchgate.net]
- 8. Headspace gas chromatography for the determination of volatile methylsiloxanes in personal care products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tackling Volatiles with Headspace GC | Lab Manager [labmanager.com]
- 10. silicones.eu [silicones.eu]
Navigating the Analytical Maze: A Comparative Guide to the Analysis of Undecasiloxane, tetracosamethyl- in Spiked Samples
For researchers, scientists, and drug development professionals, the accurate and precise quantification of high-molecular-weight siloxanes like Undecasiloxane, tetracosamethyl- in biological matrices is a critical yet challenging task. This guide provides a comparative overview of analytical methodologies, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary technique and exploring Liquid Chromatography-Mass Spectrometry (LC-MS) as a potential alternative. The information presented is based on established methods for analogous high-molecular-weight siloxanes and long-chain hydrocarbons, providing a robust framework in the absence of extensive specific data for Undecasiloxane, tetracosamethyl-.
Performance Comparison: GC-MS vs. LC-MS
The selection of an analytical technique hinges on its performance characteristics. Based on data from similar high-molecular-weight, non-polar compounds, the following table summarizes the expected performance of GC-MS and the potential of LC-MS for the analysis of Undecasiloxane, tetracosamethyl- in spiked biological samples such as plasma or serum.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Accuracy (Recovery) | Expected to be high, with recoveries typically >90% for similar analytes in biological matrices.[1] For short-chain siloxanes, recovery rates of 81-96% have been reported.[2] | Potentially variable and highly dependent on the ionization efficiency of the non-polar analyte. May require derivatization to improve performance. |
| Precision (RSD%) | Generally high, with Relative Standard Deviation (RSD) values typically below 15%. For short-chain siloxanes, RSD% of <12% has been achieved.[2] For long-chain alkanes, intra-assay coefficients of variation ranged from 0.1% to 12.9%. | Expected to be good if consistent ionization is achieved, but can be a significant challenge for high-molecular-weight, non-polar compounds. |
| Sensitivity | High, with detection limits in the picogram range achievable.[1] | Can be highly sensitive, but often limited by the poor ionization of non-polar, high-molecular-weight analytes in common ESI or APCI sources. |
| Specificity | High, due to the combination of chromatographic separation and mass spectrometric detection, which provides a unique fragmentation pattern for identification. | High, particularly with tandem mass spectrometry (MS/MS), which allows for the selection of specific precursor and product ions. |
| Applicability | Well-suited for volatile and semi-volatile compounds that are thermally stable. High-molecular-weight siloxanes can be analyzed with appropriate GC conditions. | Generally preferred for polar and non-volatile compounds. Analysis of high-molecular-weight, non-polar compounds can be challenging without specialized columns and ionization techniques. |
Experimental Protocols
A detailed experimental protocol is crucial for reproducible and reliable results. Below is a representative protocol for the analysis of high-molecular-weight siloxanes in a spiked biological matrix using GC-MS, based on established methodologies for similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for High-Molecular-Weight Siloxanes
This protocol provides a framework for the quantitative analysis of a high-molecular-weight linear siloxane, serving as a proxy for Undecasiloxane, tetracosamethyl-, in a spiked plasma sample.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of spiked plasma in a glass tube, add an appropriate internal standard (e.g., a deuterated analog or a different high-molecular-weight siloxane not present in the sample).
-
Add 5 mL of a non-polar extraction solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Vortex the mixture for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of an appropriate solvent (e.g., hexane) for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A low-bleed, non-polar capillary column (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm) is recommended.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp 1: 20 °C/min to 320 °C.
-
Hold at 320 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic fragment ions of the analyte and internal standard. A full scan mode can be used for initial identification.
-
3. Data Analysis
-
Quantification is performed by integrating the peak areas of the target analyte and the internal standard in the extracted ion chromatograms.
-
A calibration curve is constructed by analyzing a series of calibration standards prepared in a blank matrix and subjected to the same extraction procedure.
-
The concentration of the analyte in the spiked samples is determined from the calibration curve.
Visualizing the Workflow and Logical Relationships
To better understand the experimental process and the relationship between different analytical approaches, the following diagrams are provided.
Caption: Experimental workflow for the GC-MS analysis of Undecasiloxane, tetracosamethyl-.
Caption: Logical comparison of GC-MS and LC-MS for Undecasiloxane, tetracosamethyl- analysis.
References
- 1. Detection and characterization of poly(dimethylsiloxane)s in biological tissues by GC/AED and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An ex vivo headspace gas chromatography-mass spectrometry method for the determination of short-chain siloxanes in silicon oil tamponades used in ophthalmic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Extraction Techniques for Undecasiloxane, tetracosamethyl-
For researchers, scientists, and drug development professionals working with high molecular weight siloxanes like Undecasiloxane, tetracosamethyl-, selecting an appropriate extraction technique is critical for achieving accurate quantification and obtaining high-purity material. This guide provides a comparative overview of three common extraction methods: Supercritical Fluid Extraction (SFE), Liquid-Liquid Extraction (LLE), and Solid-Phase Microextraction (SPME). The comparison is based on experimental data for siloxanes, providing insights into the performance of each technique.
Comparison of Extraction Techniques
The choice of extraction technique significantly impacts efficiency, yield, purity, and processing time. Below is a summary of quantitative data for different extraction methods applied to siloxanes. While specific data for Undecasiloxane, tetracosamethyl- is limited, the presented data for other siloxanes provides a strong basis for comparison.
| Parameter | Supercritical Fluid Extraction (SFE) | Liquid-Liquid Extraction (LLE) | Solid-Phase Microextraction (SPME) |
| Extraction Efficiency | High, especially for high molecular weight compounds. Can be tuned by modifying fluid density. | Moderate to high, dependent on solvent choice and number of extractions. | High for trace-level analysis. |
| Yield | Generally high, with minimal solvent loss. | Can be lower due to multiple extraction steps and potential for incomplete phase separation. | Not typically used for bulk yield, but for analytical quantification. |
| Purity of Final Product | High, as it effectively removes low molecular weight impurities. | Good, but may require multiple purification steps to remove residual solvent. | N/A (analytical technique) |
| Processing Time | Can be relatively fast, especially with optimized systems. | Can be time-consuming due to multiple extraction and solvent evaporation steps. | Relatively fast for sample preparation (e.g., 45-60 minutes).[1] |
| Solvent Consumption | Low to none (uses supercritical fluids like CO2).[2] | High, requires significant volumes of organic solvents.[2][3] | Minimal, as it is a solvent-free or solvent-minimized technique. |
| Selectivity | High, can be finely tuned by adjusting pressure and temperature. | Moderate, depends on the partitioning coefficient of the analyte in the chosen solvents. | High, determined by the choice of fiber coating.[1] |
| Precision (RSD%) | N/A (preparative scale) | Good, typically <15%.[4] | Excellent, typically <8.0%.[1] |
| Linearity (r) | N/A (preparative scale) | N/A (preparative scale) | Excellent, typically >0.9946.[1] |
| Limit of Quantification (LOQ) | N/A (preparative scale) | Dependent on the analytical method used for quantification. | Very low, in the range of 0.008 to 0.025 µg/L for some siloxanes.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are protocols for the three discussed extraction techniques based on literature for siloxanes.
Supercritical Fluid Extraction (SFE)
This method is particularly advantageous for the purification of high molecular weight silicone-containing compounds.[5]
-
Apparatus : Supercritical fluid extraction system.
-
Supercritical Fluid : Carbon dioxide (CO2) is commonly used due to its low critical point, non-flammability, and environmental friendliness.[2]
-
Procedure :
-
The silicone compound containing Undecasiloxane, tetracosamethyl- is placed in the extraction vessel.
-
Supercritical CO2 is introduced into the vessel.
-
The density of the supercritical fluid is maintained between 0.2 and 0.8 g/mL to selectively dissolve impurities.[5]
-
The pressure is then decreased, causing the impurities to precipitate out of the supercritical fluid, forming a separate phase.
-
The phase containing the purified silicone compound is then separated.
-
-
Key Parameters : Temperature, pressure (which controls density), and flow rate of the supercritical fluid.
Liquid-Liquid Extraction (LLE)
A conventional method for removing low molecular weight siloxanes from silicone resins.[3]
-
Apparatus : Separatory funnel or extraction vials.
-
Solvent : Acetone is a suitable solvent as it readily dissolves low molecular weight cyclic siloxanes while being only partially miscible with the silicone resin.[3]
-
Procedure :
-
A known weight of the silicone sample is mixed with a specific volume of acetone (e.g., 1:2 sample to solvent ratio by weight).[3]
-
The mixture is agitated for a few minutes to ensure thorough mixing.
-
The mixture is allowed to stand until two distinct phases are formed.
-
The solvent phase containing the extracted impurities is separated.
-
The extraction process is repeated multiple times (e.g., 4-5 times) for efficient removal of impurities.[3]
-
-
Analysis : The purity of the silicone resin can be evaluated using techniques like Thermogravimetric Analysis (TGA) to measure the reduction in weight loss after extraction.[3]
Solid-Phase Microextraction (SPME)
A sensitive and rapid method for the analysis of volatile and semi-volatile organic compounds, including siloxanes, in various matrices.[1]
-
Apparatus : SPME fiber holder and fibers, gas chromatograph-mass spectrometer (GC-MS).
-
SPME Fiber : A divinylbenzene/polydimethylsiloxane (DVB/PDMS) coated fiber is often effective for siloxane extraction.[1]
-
Procedure :
-
A water sample containing the siloxane is placed in a headspace vial.
-
The SPME fiber is exposed to the headspace above the sample.
-
Extraction is carried out at a controlled temperature (e.g., 24°C) for a specific duration (e.g., 45 minutes) to allow the analytes to adsorb onto the fiber coating.[1]
-
The fiber is then retracted and introduced into the injection port of a GC-MS for thermal desorption and analysis.
-
-
Key Parameters : Fiber coating, extraction time, extraction temperature, and sample matrix effects (e.g., pH, salinity).
Visualizing the Extraction Workflows
To better understand the procedural flow of each technique, the following diagrams illustrate the key steps involved.
References
- 1. Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0543665A1 - Siloxane purification - Google Patents [patents.google.com]
- 3. repository.gatech.edu [repository.gatech.edu]
- 4. Determination of siloxanes in silicone products and potential migration to milk, formula and liquid simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US7368589B2 - Purification of silicone containing compounds by supercritical fluid extraction - Google Patents [patents.google.com]
A Head-to-Head Battle: Unveiling the Best GC Columns for Siloxane Separation
For researchers, scientists, and professionals in drug development, the accurate separation and analysis of siloxanes are critical. The choice of a gas chromatography (GC) column plays a pivotal role in achieving the desired resolution, sensitivity, and reproducibility. This guide provides an objective comparison of different GC columns specifically designed for siloxane separation, supported by experimental data, to aid in making an informed decision for your analytical needs.
The analysis of siloxanes by GC-MS can be challenging due to their ubiquitous nature and the potential for column bleed, which can interfere with accurate quantification. Modern GC columns are designed to address these challenges, primarily through the development of low-bleed stationary phases with enhanced thermal stability and inertness. This comparison focuses on columns with a 5% phenyl-methylpolysiloxane stationary phase or its equivalents, which are widely used for siloxane analysis.
The Contenders: A Look at Leading GC Columns
Several manufacturers offer GC columns tailored for the analysis of siloxanes, often featuring advanced technologies to minimize bleed and improve inertness. The key players in this space include Thermo Scientific's TraceGOLD TG-5SilMS, Restek's Rxi-5Sil MS, Agilent's J&W DB-5ms UI, and GL Sciences' InertCap 5MS/Sil. These columns are all designed for low bleed and high inertness, making them suitable for sensitive applications such as GC-MS.
A significant innovation in stationary phase chemistry is the incorporation of a silphenylene (also known as silarylene) backbone. This modification, found in columns like the TraceGOLD TG-5SilMS and Rxi-5Sil MS, provides a more rigid polymer structure compared to traditional dimethylpolysiloxane phases. This increased rigidity enhances thermal stability, leading to significantly lower column bleed and a longer column lifetime.
Performance Deep Dive: A Data-Driven Comparison
To provide a clear comparison, the following tables summarize the performance of these columns based on key metrics: column bleed, inertness (peak shape), and resolution.
Table 1: Column Bleed Comparison
Low column bleed is crucial for achieving low detection limits and maintaining a clean mass spectrometer source. The data below, compiled from manufacturer specifications and application notes, highlights the bleed performance of the compared columns.
| Feature | Thermo Scientific TraceGOLD TG-5SilMS | Restek Rxi-5Sil MS | Agilent J&W DB-5ms UI | GL Sciences InertCap 5MS/Sil |
| Stationary Phase Chemistry | Silphenylene-based | Silarylene-based | 5% Phenyl-methylpolysiloxane | 5% Diphenyl (equiv.)-dimethylpolysilphenylene siloxane |
| Maximum Temperature | 350 °C | 350 °C | 325/350 °C | 350 °C |
| Bleed Performance | 80% lower bleed compared to premium low bleed competitor columns[1] | Substantially lower bleed levels, even at 350°C, compared to other silarylene columns[2] | Ultra-low bleed | Ultra-low bleed |
Table 2: Inertness and Peak Shape Comparison
Inertness is a measure of the column's ability to chromatograph active compounds without adsorption or degradation, resulting in symmetrical peak shapes. Peak asymmetry is a key indicator of inertness.
| Feature | Thermo Scientific TraceGOLD TG-5SilMS | Restek Rxi-5Sil MS | Agilent J&W DB-5ms UI | GL Sciences InertCap 5MS/Sil |
| Inertness Performance | 50% improvement in inertness measured by the asymmetry value of 1,2-propanediol compared to the market-leading UI column[1] | Significantly more inert to pyridine at 2 ng on-column than competitor columns, as measured by tailing and peak height[2] | High inertness | High inertness |
| Key Probes for Inertness | 1,2-propanediol (measures silanol activity)[1] | Pyridine (basic probe), 4-chlorophenol (acidic probe)[2] | Not specified | Not specified |
Experimental Corner: Protocols for Siloxane Analysis
Reproducible and reliable data hinges on well-defined experimental protocols. Below are representative methodologies for siloxane analysis using low-bleed GC columns.
Experimental Protocol 1: Analysis of Volatile Siloxanes in Water
This protocol is adapted from a method for the simultaneous determination of 11 siloxanes in drinking and source water.
-
Sample Preparation: Solid-phase microextraction (SPME) with a DVB/PDMS fiber.
-
GC Column: VF-WAXms (30 m x 0.25 mm, 0.25 µm) was chosen over a DB-5MS to avoid interference from column bleed.
-
Injector: 220°C, splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 40°C (hold 2 min), ramp to 220°C at 10°C/min, hold for 5 min.
-
MS Detector: Electron ionization (EI) at 70 eV, source temperature 230°C, transfer line 280°C. Selected Ion Monitoring (SIM) mode for quantification.
Experimental Protocol 2: General Siloxane Analysis with a Low-Bleed 5% Phenyl Column
This is a general-purpose method suitable for the analysis of a wide range of siloxanes.
-
GC Column: Thermo Scientific TraceGOLD TG-5SilMS, Restek Rxi-5Sil MS, Agilent J&W DB-5ms UI, or GL Sciences InertCap 5MS/Sil (30 m x 0.25 mm, 0.25 µm).
-
Injector: 250°C, split ratio 20:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 50°C (hold 1 min), ramp to 320°C at 15°C/min, hold for 10 min.
-
MS Detector: Full scan mode (m/z 40-500), source temperature 230°C, transfer line 280°C.
Visualizing the Workflow and Column Selection
To better understand the analytical process and the factors influencing column selection, the following diagrams are provided.
Figure 1: A generalized workflow for the analysis of siloxanes using GC-MS.
Figure 2: A decision tree to guide the selection of a suitable GC column for siloxane analysis.
Conclusion: Making the Right Choice
The selection of the optimal GC column for siloxane separation depends on the specific requirements of the analysis. For applications demanding the highest sensitivity and compatibility with mass spectrometry, columns featuring a silphenylene/silarylene stationary phase, such as the Thermo Scientific TraceGOLD TG-5SilMS and Restek Rxi-5Sil MS , offer a distinct advantage due to their ultra-low bleed characteristics and enhanced thermal stability. These columns are particularly well-suited for trace-level analysis where baseline noise must be minimized.
For more routine applications, traditional low-bleed 5% phenyl-methylpolysiloxane columns like the Agilent J&W DB-5ms UI and GL Sciences InertCap 5MS/Sil provide robust and reliable performance. Ultimately, the choice should be guided by a thorough evaluation of the analytical needs, including the complexity of the sample matrix, the required detection limits, and the detector being used. By carefully considering the performance data and experimental protocols presented in this guide, researchers can select a GC column that will deliver accurate, reproducible, and reliable results for their siloxane analysis.
References
A Comparative Analysis of Detection and Quantification Limits for Volatile Siloxanes
In the realm of materials science and analytical chemistry, particularly concerning drug development and safety assessment of consumer products, the accurate detection and quantification of trace-level compounds are paramount. This guide provides a comparative overview of the analytical performance for the detection and quantification of volatile siloxanes, with a focus on "Undecasiloxane, tetracosamethyl-" and its alternatives. The data presented herein is crucial for researchers, scientists, and professionals in drug development for selecting appropriate analytical methodologies and understanding the limits of their application.
Quantitative Data Summary
The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration at which the analyte can be quantitatively determined with a stated accuracy and precision.[1][2]
The following table summarizes the LOQ values for several cyclic and linear siloxanes, which can be considered alternatives or structurally related compounds to Undecasiloxane, tetracosamethyl-. These values have been determined primarily by Gas Chromatography-Mass Spectrometry (GC-MS), a widely used technique for the analysis of volatile and semi-volatile organic compounds.
| Compound Name | Abbreviation | Type | Limit of Quantification (LOQ) |
| Hexamethylcyclotrisiloxane | D3 | Cyclic | Not explicitly stated, but analyzed |
| Octamethylcyclotetrasiloxane | D4 | Cyclic | 155 ng/mL (in 95% ethanol)[3] |
| Decamethylcyclopentasiloxane | D5 | Cyclic | 36 ng/mL (in 95% ethanol)[3] |
| Dodecamethylcyclohexasiloxane | D6 | Cyclic | 15 ng/g[3] |
| Hexamethyldisiloxane | L2 | Linear | Not explicitly stated, but analyzed |
| Octamethyltrisiloxane | L3 | Linear | 6 ng/g[3] |
| Decamethyltetrasiloxane | L4 | Linear | Not explicitly stated, but analyzed[3] |
Note: The LOQ values can vary depending on the matrix, instrumentation, and specific method parameters.
Experimental Protocols
The determination of LOD and LOQ for siloxanes is typically performed using GC-MS. The following is a representative protocol based on methodologies cited in the literature for the analysis of siloxanes in various matrices.
Objective: To determine the concentration of volatile siloxanes in a given sample matrix (e.g., silicone-based products, food simulants).
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). A Quadrupole Time-of-Flight (Q-TOF) mass analyzer can provide high resolution and mass accuracy.[4]
-
Autosampler for automated injection.
GC-MS Method Parameters (Example):
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| Column | Agilent DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |
| Inlet | Split/Splitless |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Inlet Temperature | 280 °C |
| Oven Program | 40 °C (hold for 2 min), ramp to 320 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| MS System | Agilent 7250 GC/Q-TOF or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 50-700 |
| Acquisition Mode | Full Scan |
Sample Preparation (Migration Study Example):
-
Material Incubation: A known surface area of the silicone product is exposed to a food simulant (e.g., 95% ethanol, isooctane) for a specified time and temperature (e.g., 24 hours at 40°C) to allow for the migration of siloxanes.
-
Aliquoting: An aliquot of the food simulant is taken for analysis.
-
Standard Addition/Internal Standard: An internal standard (e.g., a deuterated siloxane) is added to both the sample and calibration standards to correct for matrix effects and variations in instrument response.
-
Injection: The sample is injected into the GC-MS system.
Data Analysis and LOD/LOQ Determination:
The LOD and LOQ are determined based on the signal-to-noise ratio (S/N). A common approach is to define the LOD as the concentration that produces a signal three times the standard deviation of the baseline noise (S/N = 3) and the LOQ as the concentration that gives a signal ten times the standard deviation of the baseline noise (S/N = 10).[1]
Visualizations
To illustrate the analytical workflow, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the analysis of siloxane migration from silicone materials.
Caption: Relationship between analyte concentration and detection/quantification limits.
References
Safety Operating Guide
Personal protective equipment for handling Undecasiloxane, tetracosamethyl-
Essential Safety and Handling Guide for Undecasiloxane, Tetracosamethyl-
This guide provides crucial safety and logistical information for the handling and disposal of Undecasiloxane, tetracosamethyl-. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are paramount to minimize exposure and ensure safety when handling Undecasiloxane, tetracosamethyl-. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety goggles with side shields or a face shield.[1][2][3] | Protects against splashes and airborne particles.[1][2] |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber, Neoprene, or Butyl rubber).[1][4] | Prevents skin contact and absorption.[1] |
| Body Protection | Laboratory coat or chemical-resistant apron.[1][5] For large volumes, a chemical-resistant suit is recommended.[1] | Protects skin from accidental spills and splashes.[1][5] |
| Respiratory Protection | In well-ventilated areas, respiratory protection may not be required. For low concentrations or potential for aerosol generation, an N95 respirator is advised.[1] In confined spaces or during high-risk operations, a Powered Air-Purifying Respirator (PAPR) with organic vapor cartridges should be used.[1] | Protects against inhalation of vapors or mists.[1] |
| Foot Protection | Closed-toe shoes.[1] | Prevents foot contamination from spills.[1] |
Handling and Storage
Store Undecasiloxane, tetracosamethyl- in a cool, dry, and well-ventilated area away from direct sunlight, heat sources, and incompatible materials.[6] Keep containers tightly sealed when not in use to prevent contamination.[6]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency. The following table outlines procedures for various incidents.
| Incident | Immediate Action |
| Skin Contact | Remove contaminated clothing immediately.[7][8] Wash the affected area thoroughly with soap and water for at least 15 minutes.[6][7] Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of clean water for at least 15 minutes, holding the eyelids open.[6][8] Seek immediate medical attention.[6] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[8] |
| Small Spill (<1 Liter) | Evacuate and secure the area.[9] Wear appropriate PPE.[9] Contain the spill using inert absorbent materials like sand, earth, or vermiculite.[9][10] Collect the absorbed material into a suitable, labeled container for disposal.[9][10] Clean the spill area with a mild detergent solution.[9] |
| Large Spill | Evacuate the area immediately and alert others.[10][11] If the material is flammable, eliminate all ignition sources.[7][10] From a safe distance, call for emergency response and provide details of the spill.[11] |
Disposal Plan
All waste materials, including contaminated absorbents and personal protective equipment, must be disposed of in accordance with local, state, and federal regulations.[10] Place all contaminated materials in sealed, labeled containers.[9] Do not dispose of Undecasiloxane, tetracosamethyl- down the drain or into the environment.[8]
Visual Workflow Guides
The following diagrams illustrate key procedural workflows for handling Undecasiloxane, tetracosamethyl-.
Caption: Standard workflow for handling Undecasiloxane, tetracosamethyl-.
Caption: Decision-making workflow for emergency response to a spill or exposure.
References
- 1. What PPE is required when handling MH Silicone Fluid? - Methyl Hydrogen Silicone Fluid Factory-Biyuan [methylhydrogensiloxane.com]
- 2. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 3. impotusa.com [impotusa.com]
- 4. researchgate.net [researchgate.net]
- 5. sams-solutions.com [sams-solutions.com]
- 6. What Precautions Should You Take When Using Silicone Sealants? [osisilicones.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. zycz.cato-chem.com [zycz.cato-chem.com]
- 9. How to Safely Manage Heptamethyltrisiloxane Spills: A Step-by-Step Guide - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 10. concretesolutionsonline.com [concretesolutionsonline.com]
- 11. cws.auburn.edu [cws.auburn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
